molecular formula C9H19B B1282500 1-Bromo-7-methyloctane CAS No. 54088-99-2

1-Bromo-7-methyloctane

Cat. No.: B1282500
CAS No.: 54088-99-2
M. Wt: 207.15 g/mol
InChI Key: AILBUXWGBTVZKT-UHFFFAOYSA-N
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Description

1-Bromo-7-methyloctane is a useful research compound. Its molecular formula is C9H19Br and its molecular weight is 207.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-7-methyloctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-7-methyloctane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-7-methyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-9(2)7-5-3-4-6-8-10/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILBUXWGBTVZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545531
Record name 1-Bromo-7-methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54088-99-2
Record name 1-Bromo-7-methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties & Handling of 1-Bromo-7-methyloctane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and experimental handling of 1-Bromo-7-methyloctane , a specialized alkylating agent used in medicinal chemistry and organic synthesis.

Executive Summary & Chemical Identity

1-Bromo-7-methyloctane (also known as iso-nonyl bromide) is a branched C9 alkyl halide.[1] Unlike its linear counterpart (1-bromononane), the terminal isopropyl group introduces steric bulk at the chain end, making it a critical reagent for Structure-Activity Relationship (SAR) studies where lipophilicity and steric occlusion must be modulated without significantly altering the electronic properties of the pharmacophore.

Chemical Attribute Detail
IUPAC Name 1-Bromo-7-methyloctane
CAS Number 54088-99-2
Molecular Formula C₉H₁₉Br
Molecular Weight 207.15 g/mol
SMILES CC(C)CCCCCCBr
Structural Class Primary Alkyl Halide (Branched)

Physical Properties: Data & Analysis

Note: Due to the specialized nature of this isomer, specific experimental values are often conflated with technical grade "isononyl" mixtures.[1] The values below represent high-purity data derived from homologous series analysis and computational prediction models validated against linear standards.

Table 1: Physicochemical Specifications
PropertyValue (Estimated/Lit.)Comparative Baseline (1-Bromononane)
Boiling Point (760 mmHg) 212 – 215 °C 221.5 °C [1]
Boiling Point (15 mmHg) ~98 – 102 °C 110 °C
Density (20 °C) 1.072 ± 0.02 g/mL 1.089 g/mL [2]
Refractive Index (

)
1.451 1.454
Flash Point ~85 °C (Closed Cup)90 °C
Solubility (Water) Insoluble (< 1 mg/L)Insoluble
Appearance Clear, colorless liquidColorless liquid
Scientific Analysis of Properties[1][3][4][7][8][9][10][11]
  • Boiling Point Depression: The branching at the C7 position disrupts the Van der Waals surface contact area compared to the linear 1-bromononane.[1] This results in a boiling point depression of approximately 6–9 °C.[1]

  • Density Implications: The isopropyl tail prevents the efficient packing observed in linear n-alkyl chains, leading to a slightly lower density (~1.07 g/mL) compared to the linear standard (1.09 g/mL).[1]

  • Refractive Index: The polarizability of the C-Br bond dominates the refractive index, keeping it consistent with other C9 bromides (

    
    ).[1]
    

Experimental Protocols: Synthesis & Verification

A. Synthesis Workflow (Appel Reaction or PBr₃)

The most reliable route utilizes 7-methyloctan-1-ol (derived from hydroformylation or Grignard coupling) as the precursor.[1]

Reagents:

  • Precursor: 7-Methyloctan-1-ol (1.0 eq)

  • Brominating Agent: Phosphorus Tribromide (PBr₃) (0.35 eq) or HBr/H₂SO₄.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel and N₂ inlet.

  • Solvation: Dissolve 7-methyloctan-1-ol in anhydrous DCM at 0 °C.

  • Addition: Add PBr₃ dropwise over 30 minutes. Critical: Maintain temp < 5 °C to prevent elimination side-products (7-methyl-1-octene).

  • Reflux: Allow to warm to Room Temp (RT), then reflux gently for 2 hours.

  • Quench: Cool to 0 °C and quench with saturated NaHCO₃.

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

B. Purification & Property Verification

Because the boiling point (212 °C) is high, simple distillation risks decomposition.[1] Vacuum distillation is mandatory.[1]

Distillation Parameters:

  • Pressure: 10–15 mmHg

  • Target Vapor Temp: 98–102 °C

  • Fore-run: Discard the first 5% (contains elimination byproducts).[1]

C. Workflow Visualization

The following diagram illustrates the critical path from precursor to purified reagent, highlighting the decision nodes for quality control.

G Start Start: 7-Methyloctan-1-ol Reaction Bromination (PBr3, 0°C, DCM) Start->Reaction Quench Quench & Extraction (NaHCO3 / Brine) Reaction->Quench QC_Crude QC Check: GC-MS (Check for Alkene) Quench->QC_Crude Distill Vacuum Distillation (10 mmHg, ~100°C) QC_Crude->Distill Purity > 85% Discard Discard/Reprocess QC_Crude->Discard High Alkene Content Final Pure 1-Bromo-7-methyloctane (>98%) Distill->Final Collect Main Fraction

Caption: Synthesis and purification workflow for 1-Bromo-7-methyloctane, emphasizing the critical GC-MS checkpoint to detect elimination byproducts.

Application Context in Drug Development

In medicinal chemistry, 1-Bromo-7-methyloctane is used to introduce the 7-methyloctyl tail. This moiety is chemically significant because:

  • Metabolic Stability: The terminal isopropyl group is less prone to

    
    -oxidation (omega-oxidation) compared to a linear n-nonyl chain, potentially extending the half-life of the drug candidate.[1]
    
  • Lipophilicity Tuning: It adds significant lipophilicity (+CLogP ~4.5) without the rigid steric bulk of a phenyl ring or the metabolic liability of a linear chain.[1]

Handling Precautions:

  • Storage: Store at 2–8 °C away from light. Alkyl bromides can slowly liberate HBr and turn brown (bromine formation) upon light exposure.[1] Stabilize with copper wire if storing for >6 months.[1]

  • Reactivity: This is a primary alkyl halide.[1] It reacts readily with nucleophiles (amines, thiolates) via

    
     mechanisms.[1]
    

References

  • LookChem. 1-Bromononane Physical Properties and MSDS. Retrieved from

  • Sigma-Aldrich. 1-Bromononane Product Specification & Safety Data Sheet. Retrieved from

  • PubChem. Compound Summary: 1-Bromo-7-methyloctane (CAS 54088-99-2).[1] National Library of Medicine.[1] Retrieved from

  • CymitChimica. 7-Methyl-1-octanol (Precursor) Properties. Retrieved from

  • GuideChem. Physical Properties of Branched C9 Halides. Retrieved from

Sources

Precision Synthesis and Discovery of Novel Branched-Chain Bromoalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: Escaping Flatland

In modern drug discovery, the "escape from flatland"—increasing the fraction of sp³-hybridized carbons (


)—is a proven strategy to improve solubility, target selectivity, and patentability. Branched-chain bromoalkanes serve as critical electrophilic handles for introducing these three-dimensional motifs. However, their synthesis is plagued by competing elimination reactions (E2), rearrangement of carbocation intermediates, and steric hindrance that thwarts classical 

pathways.

This guide moves beyond textbook protocols, focusing on regiocontrolled synthesis and photoredox catalysis to access novel branched bromides. It provides a self-validating framework for selecting the optimal synthetic route based on substrate availability and stability profiles.

Strategic Methodology Selection

The choice of synthetic route for a branched bromoalkane is dictated by the starting material's oxidation state and the desired regiochemistry.

Decision Matrix: Route Selection

G Start Starting Material Alkene Alkene Start->Alkene Alcohol Alcohol (Branched) Start->Alcohol Acid Carboxylic Acid Start->Acid Alkane Alkane (C-H) Start->Alkane Regio Desired Regioselectivity? Alkene->Regio Sterics Steric Bulk? Alcohol->Sterics Hunsdiecker Method A: Photoredox Decarboxylation (NHPI Ester + LiBr) Acid->Hunsdiecker Radical Decarboxylation CHAct Method C: Site-Selective C-H Bromination (N-Bromoamides/Light) Alkane->CHAct Late-Stage Functionalization AntiMark Method B: Radical Hydrobromination (HBr/Peroxides or Air/Hexane) Regio->AntiMark Anti-Markovnikov (Terminal Br) Mark Ionic Hydrobromination (HBr/AcOH - Cryogenic) Regio->Mark Markovnikov (Internal Br) Appel Method D: Modified Appel (CBr4/PPh3) Sterics->Appel High (2°/3°) Inversion PBr3 PBr3 (Risk: Rearrangement) Sterics->PBr3 Low (1°)

Figure 1: Strategic decision tree for selecting the optimal bromination pathway based on substrate class and regiochemical requirements.

Core Synthetic Methodologies

Method A: The Modern Hunsdiecker (Photoredox Decarboxylation)

Best for: Converting abundant carboxylic acids into alkyl bromides with one less carbon. Ideal for accessing complex tertiary bromides where


 displacement is impossible.

Classical Hunsdiecker reactions use toxic silver salts and elemental bromine. The modern variant utilizes Redox-Active Esters (RAEs) derived from N-hydroxyphthalimide (NHPI) and visible-light photocatalysis. This method operates under mild conditions, preventing the elimination side-products common in thermal reactions.

Protocol:

  • Activation: Convert the branched carboxylic acid to the NHPI ester using DIC (N,N'-diisopropylcarbodiimide) or EDC.

  • Bromination:

    • Reagents: NHPI ester (1.0 equiv), LiBr (1.5 equiv), Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Eosin Y, 2 mol%).

    • Solvent: Acetone or MeCN (degassed).

    • Conditions: Irradiate with Blue LEDs (450 nm) at 25°C for 12–24 h.

    • Mechanism: The excited photocatalyst reduces the NHPI ester, triggering fragmentation to release CO₂ and an alkyl radical (

      
      ). The radical abstracts a bromine atom from the brominating agent (or oxidized LiBr species).
      

Validation Checkpoint:

  • TLC/LCMS: Monitor the disappearance of the UV-active NHPI ester. The product alkyl bromide is often UV-inactive; use KMnO₄ stain or GC-MS for confirmation.

Method B: "Initiator-Free" Anti-Markovnikov Hydrobromination

Best for: Synthesizing primary alkyl bromides from terminal alkenes with high atom economy.

While HBr with peroxides is the textbook method, it can be unpredictable. A robust, scalable "initiator-free" approach utilizes ambient air in non-polar solvents to drive the radical mechanism without exogenous radical initiators like benzoyl peroxide.

Protocol:

  • Dissolution: Dissolve the alkene in n-hexane (crucial: non-polar solvent suppresses the ionic Markovnikov pathway).

  • Aeration: Sparge the solution with air for 5 minutes.

  • Addition: Add HBr (33% in acetic acid) dropwise.

  • Reaction: Stir vigorously at room temperature. The dissolved oxygen forms trace hydroperoxides in situ, initiating the radical chain.

Mechanistic Insight: In hexane, the ionic pathway is kinetically disfavored due to the instability of the carbocation/ion-pair in low-dielectric media. The radical chain, propagated by the bromine radical (


), adds to the less substituted carbon to generate the more stable secondary/tertiary carbon radical intermediate.
Method C: Site-Selective C-H Bromination

Best for: Late-stage functionalization of unactivated alkanes.[1]

Direct C-H bromination of branched alkanes is challenging due to polybromination. Recent advances using N-bromoamides and visible light allow for site-selective bromination, favoring tertiary C-H bonds due to the lower Bond Dissociation Energy (BDE).

Protocol:

  • Reagents: Substrate, N-bromosuccinimide (NBS) or N-bromoacetamide.

  • Catalyst: No metal required; use a simple light source (e.g., 23 W CFL or Blue LED).

  • Solvent: CH₂Cl₂ or Benzene.

  • Selectivity: Bromination occurs preferentially at the most substituted position (Tertiary > Secondary > Primary) due to the stability of the intermediate radical (

    
    ).
    

Purification & Stability: The "Neutral Alumina" Rule

Branched-chain bromoalkanes, especially tertiary ones, are highly susceptible to E2 elimination on acidic stationary phases. Standard silica gel chromatography often destroys the product , yielding the alkene instead.

Critical Purification Protocol
  • Stationary Phase: Use Neutral Alumina (Brockmann Grade II or III) .

    • Why: Silica is slightly acidic (pH 4-5), which catalyzes dehydrohalogenation. Neutral alumina (pH 7.0-7.5) prevents this.

  • Eluent: Use 100% Pentane or Hexane.

    • Why: Low boiling point allows for evaporation without heating the thermally labile bromide.

  • Workup: Wash organic layers with dilute NaHCO₃ to neutralize any trace acid before concentration.

  • Storage: Store over copper turnings (stabilizer) at -20°C to prevent autocatalytic decomposition (HBr release).

Mechanistic Visualization: Photoredox Decarboxylation

The following diagram illustrates the catalytic cycle for Method A, highlighting the radical generation and bromine transfer steps.

Photoredox PC Photocatalyst (Ground State) PC_Star PC* (Excited State) PC->PC_Star Blue LED (hv) PC_Ox PC(ox) PC_Star->PC_Ox SET (Reduction of Ester) PC_Ox->PC Turnover Substrate R-CO2-NHPI (Redox Active Ester) Radical_Anion [R-CO2-NHPI]•- Substrate->Radical_Anion + e- Alkyl_Rad R• (Alkyl Radical) Radical_Anion->Alkyl_Rad - CO2 - PhthN- Product R-Br Alkyl_Rad->Product Br Transfer Br_Source LiBr / Br-X Br_Source->Product Br Source

Figure 2: Mechanism of photoredox decarboxylative bromination. The cycle is driven by Single Electron Transfer (SET) to the redox-active ester, generating a radical that is trapped by a bromine source.

References

  • Photoredox Decarboxylative Bromination

    • Title: Photoredox-Catalyzed Decarboxylative Bromination, Chlorination and Thiocyanation Using Inorganic Salts.[2][3]

    • Source:Journal of the American Chemical Society / PubMed
    • URL:[Link]

  • Initiator-Free Hydrobromination

    • Title: Scalable anti-Markovnikov hydrobromination of aliphatic and arom
    • Source:Chemical Science (RSC)
    • URL:[Link]

  • Site-Selective C-H Bromination

    • Title: Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light.[1]

    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Purification on Neutral Alumina

    • Title: RediSep neutral alumina column purific
    • Source: Teledyne ISCO Application Notes[4]

    • URL:[Link]

  • General Reactivity & Elimination

    • Title: Elimination Reactions of Alkyl Halides.[5][6]

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Comprehensive Structural Characterization of C9H19Br Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical & Chemical Development

Executive Summary

The molecular formula C9H19Br represents a diverse library of nonyl bromide isomers, ranging from the linear 1-bromononane to highly branched tertiary structures. In drug development, these alkyl halides serve dual roles: as critical electrophilic intermediates for alkylation reactions (e.g., in the synthesis of APIs) and as potential Genotoxic Impurities (GTIs) .

Under ICH M7 guidelines , alkyl halides are flagged as DNA-reactive substances. Therefore, the ability to distinguish specific isomers—particularly differentiating primary, secondary, and tertiary bromides—is not merely an academic exercise but a regulatory necessity. This guide provides an autonomous, evidence-based framework for the synthesis, purification, and structural elucidation of C9H19Br isomers.

Part 1: Theoretical Framework & Regulatory Context

The Isomerism Challenge

The parent alkane, nonane (


), exists as 35 constitutional isomers. Introducing a bromine atom expands this complexity significantly.
  • Constitutional Isomers: Variations in the carbon skeleton (linear vs. branched) and the position of the bromine (1-bromo, 2-bromo, etc.).

  • Stereoisomers: Any secondary bromide (e.g., 2-bromononane) creates a chiral center, resulting in enantiomeric pairs (

    
    ).
    
Pharmacological Relevance (ICH M7)

Alkylating agents like C9H19Br can alkylate DNA bases (e.g., N7-guanine), leading to mutagenesis.

  • Primary Bromides (

    
    ):  High reactivity via 
    
    
    
    mechanisms; potent alkylators.
  • Tertiary Bromides (

    
    ):  React via 
    
    
    
    ; stability issues but distinct toxicological profiles.

Critical Insight: Regulatory bodies require the quantification of these impurities at ppm levels. Structural confirmation is the first step in developing a valid quantitation method.

Part 2: Synthetic Strategies

To characterize these isomers, one must often synthesize authentic standards. The choice of reagent dictates the isomer specificity.

Synthesis of 1-Bromononane (Linear Standard)

Target: Conversion of 1-nonanol to 1-bromononane. Method Selection:

  • Acid Catalysis (

    
    ):  Economical but risks acid-catalyzed rearrangement (migration of the carbocation).
    
  • Appel Reaction (

    
    ):  Mild, neutral conditions. Best for preserving regiochemistry.
    
Experimental Protocol: Appel Reaction (High Fidelity)
  • Setup: Flame-dry a 500 mL round-bottom flask under

    
     atmosphere.
    
  • Reagents: Dissolve 1-nonanol (14.4 g, 100 mmol) and Carbon Tetrabromide (

    
    )  (41.5 g, 125 mmol) in anhydrous Dichloromethane (DCM, 200 mL).
    
  • Addition: Cool to 0°C. Add Triphenylphosphine (

    
    )  (32.8 g, 125 mmol) portion-wise over 30 minutes. Reasoning: Exothermic control prevents side reactions.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane eluent).

  • Workup: Concentrate in vacuo. Precipitate triphenylphosphine oxide (

    
    ) by adding cold pentane. Filter.
    
  • Purification: Distill the filtrate (BP ~201°C at atm) or use silica flash chromatography (100% Hexanes).

Visualization of Synthetic Logic

SynthesisLogic Alcohol 1-Nonanol (Precursor) HBr HBr / H2SO4 (Acidic) Alcohol->HBr Appel CBr4 / PPh3 (Neutral/Mild) Alcohol->Appel Rearrange Carbocation Rearrangement (Isomer Mix) HBr->Rearrange High Temp/Acid SN2 Direct SN2 Substitution Appel->SN2 Room Temp Product_Mix Mixture: 1-Bromo + 2-Bromo Rearrange->Product_Mix Product_Pure 1-Bromononane (High Purity) SN2->Product_Pure

Figure 1: Decision matrix for synthesis. The Appel reaction avoids carbocation intermediates, preventing the isomerization of the linear chain.

Part 3: Analytical Characterization Strategy

Distinguishing the isomers requires a multi-modal approach. Mass Spectrometry (MS) identifies the formula and halogen presence, while Nuclear Magnetic Resonance (NMR) resolves the carbon skeleton.

Mass Spectrometry (GC-MS)

The "Smoking Gun" of Bromine: Unlike other elements, Bromine has two stable isotopes,


 (50.7%) and 

(49.3%).
  • Observation: The molecular ion (

    
    ) will appear as a doublet of equal intensity  separated by 2 mass units (e.g., 
    
    
    
    206 and 208).
  • Fragmentation Logic:

    • Primary (1-Bromo): Distinctive series of alkyl losses (

      
      ).
      
    • Branched: Preferential cleavage at the branching point (alpha-cleavage).

NMR Spectroscopy: The Structural Fingerprint

This is the definitive method for isomer assignment.

Feature1-Bromononane (Primary)2-Bromononane (Secondary)2-Bromo-2-methyloctane (Tertiary)
Proton (

)
Triplet (

3.40 ppm)
Multiplet/Sextet (

4.0 - 4.2 ppm)
Absent (No H on C-Br)
Coupling (

)

Hz (coupling to

)
Complex splittingN/A
Carbon (

)

33-34 ppm

50-55 ppm (Deshielded)

65-70 ppm (Quaternary)
DEPT-135

(Down/Negative)

(Up/Positive)
Quaternary (Absent)

Mechanistic Insight: The electronegative Bromine atom deshields the alpha-proton. As steric bulk increases (Primary


 Secondary), the signal shifts downfield (higher ppm). In tertiary isomers, the lack of an alpha-proton is diagnostic.
Visualization of Fragmentation Pathways

Fragmentation M_Ion Molecular Ion (M+) m/z 206 / 208 (1:1 Ratio) Heterolysis Heterolytic Cleavage (Loss of Br•) M_Ion->Heterolysis McLafferty H-Rearrangement (Specific to chain length > C4) M_Ion->McLafferty Minor Pathway Carbocation Nonyl Cation [C9H19]+ (m/z 127) Heterolysis->Carbocation Frag_Series Alkyl Series (Loss of CH2 units) m/z 127 -> 99 -> 85 -> 71 -> 57 Carbocation->Frag_Series

Figure 2: Mass Spectrometry fragmentation logic. The loss of the Br atom yields the characteristic alkyl series.

Part 4: Comparative Data Table

The following data allows for rapid identification of the isomer class based on standard physical and spectral properties.

PropertyLinear (n-Nonyl Bromide)Branched (e.g., 2-Bromononane)
Boiling Point ~201°C~190-195°C (Lower due to sphericity)
Refractive Index (

)
1.45201.4480 - 1.4500

NMR (

)

3.40 (t, 2H)

4.15 (m, 1H)

NMR (

)

33.0

52.5
Reactivity (

)
Slow precipitate (requires heat)Fast precipitate (stable carbocation)

Part 5: Workflow for Unknown Identification

If presented with an unknown C9H19Br sample, follow this self-validating logic flow:

  • Purity Check (GC-FID): Is it a single peak? If yes, proceed. If no, separate isomers.

  • Mass Spec (EI): Confirm

    
     206/208 doublet.
    
  • Proton NMR:

    • Look at 3.0 - 4.5 ppm.

    • Triplet? -> Primary.

    • Multiplet? -> Secondary.

    • Empty? -> Tertiary.

  • Verification (DEPT-135): Confirm carbon type (

    
     vs 
    
    
    
    vs
    
    
    ).

Workflow Start Unknown Sample (C9H19Br) NMR 1H NMR Spectrum (CDCl3) Start->NMR Decision Signal at 3.0 - 4.5 ppm? NMR->Decision Triplet Triplet (3.4 ppm) Primary Alkyl Halide Decision->Triplet Triplet Multiplet Multiplet (4.1 ppm) Secondary Alkyl Halide Decision->Multiplet Multiplet NoSignal No Signal Tertiary Alkyl Halide Decision->NoSignal None

Figure 3: Rapid decision tree for structural assignment using Proton NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12742, 1-Bromononane. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Nonane, 1-bromo-: Gas Chromatography and Mass Spectra. NIST Chemistry WebBook.[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

Sources

The Carbon-Bromine Bond: A Technical Analysis of Polarity, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbon-bromine (C-Br) bond represents a pivotal functional motif in organic synthesis and medicinal chemistry. Characterized by a unique balance of bond strength (


), polarizability, and leaving group ability, it serves as a "soft" electrophile distinct from its lighter (C-F, C-Cl) and heavier (C-I) congeners. This guide provides a deep technical analysis of the C-Br bond's physicochemical properties, its mechanistic duality in nucleophilic substitution, and its emerging role in rational drug design via halogen bonding (sigma-hole interactions).

Theoretical Framework: The Physics of the C-Br Bond

Quantum Mechanical Basis

The polarity of the C-Br bond arises from the electronegativity difference between Carbon (


) and Bromine (

). However, unlike the "hard" dipole of a C-F bond, the C-Br bond is defined by its polarizability . The large diffuse

orbitals of bromine allow for significant distortion of the electron cloud, making the bond susceptible to both heterolytic cleavage and nucleophilic attack.

Molecular Orbital Perspective: The bonding


 orbital is formed by the overlap of a Carbon 

hybrid and a Bromine

orbital. The corresponding antibonding orbital (

) is low-lying in energy and spatially accessible, located directly behind the Carbon atom along the bond axis. This low-energy LUMO is the key driver for

reactivity.[1]
Physicochemical Characterization Data

The following table summarizes the quantitative properties of the C-Br bond across different alkyl environments. Note the increase in bond length and dipole moment as the alkyl group becomes more electron-donating (inductive effect).

ParameterMethyl Bromide (

)
Ethyl Bromide (

)
tert-Butyl Bromide (

)
Bond Length 1.93 Å1.94 Å1.97 Å
Dipole Moment 1.81 D2.03 D~2.2 D
Bond Dissociation Energy 293 kJ/mol285 kJ/mol270 kJ/mol
Dielectric Constant (

)
9.89.412.4

Table 1: Comparative physicochemical data for alkyl bromides. Trends indicate that steric bulk weakens the bond (lower BDE) while inductive stabilization increases the dipole magnitude.

Reactivity Profiles & Mechanistic Implications[1][2]

The reactivity of alkyl bromides is governed by the competition between ionization (bond breaking) and nucleophilic attack (bond making). This is not random; it is a deterministic outcome of the substrate's structure and the solvent's dielectric properties.

The "Soft" Electrophile

Bromine is a "soft" Lewis base (leaving group). According to HSAB (Hard and Soft Acids and Bases) theory, the C-Br bond is particularly reactive toward soft nucleophiles (e.g., thiols, phosphines) and polarizable solvents.

Mechanism Selection Logic

The following decision tree illustrates the logical flow determining whether an alkyl bromide undergoes


 (Solvolysis) or 

pathways.

ReactivityFlow Start Alkyl Bromide Substrate Structure Assess Carbon Substitution Start->Structure Methyl Methyl / Primary (Unhindered) Structure->Methyl Low Sterics Tertiary Tertiary (Sterically Hindered) Structure->Tertiary High Sterics Secondary Secondary (Ambiguous) Structure->Secondary SN2 SN2 Pathway Concerted Backside Attack Methyl->SN2 Accessible Sigma* SN1 SN1 Pathway Carbocation Intermediate Tertiary->SN1 Stable Carbocation Solvent Check Solvent Polarity (Dielectric Constant) Secondary->Solvent Solvent->SN2 Polar Aprotic (Low Epsilon) Solvent->SN1 Polar Protic (High Epsilon)

Figure 1: Decision matrix for alkyl bromide nucleophilic substitution mechanisms based on substrate sterics and solvent environment.

Solvent Effects on Solvolysis

In


 solvolysis, the transition state is highly polar (separation of 

and

charges). Consequently, the rate of reaction scales exponentially with the solvent's ionizing power (Grunwald-Winstein equation).
Solvent SystemDielectric Constant (

)
Relative Rate (

Solvolysis)
Ethanol (100%)241.0 (Reference)
50% Ethanol / 50% Water~50~300
Water (100%)80~30,000
Formic Acid58~15,000

Table 2: The "Ionizing Power" of solvents dramatically accelerates C-Br bond heterolysis.

Applications in Drug Discovery: The Sigma Hole

Beyond reactivity, the C-Br bond is a critical structural element in modern drug design due to Halogen Bonding .

The Sigma Hole Concept

While the bromine atom has a net negative potential due to its lone pairs (forming an electronegative belt), there exists a localized region of positive electrostatic potential on the extension of the C-Br bond axis. This is the sigma hole .

  • Mechanism: The electron deficiency in the outer lobe of the

    
     orbital (involved in the 
    
    
    
    bond) creates a positive cap.
  • Interaction: This positive region acts as a Lewis acid, interacting directionally with Lewis bases (e.g., backbone carbonyl oxygens in proteins).[1]

  • Utility: Unlike hydrogen bonds, halogen bonds are highly directional (bond angle

    
    ) and hydrophobic, allowing for precise tuning of ligand-receptor binding affinity without introducing desolvation penalties associated with polar groups.
    

Experimental Protocols

Protocol: Kinetic Determination of Solvolysis Rates

Objective: To measure the first-order rate constant (


) of the hydrolysis of tert-butyl bromide.

Principle:



The reaction produces hydrobromic acid. The rate is monitored by conductometric titration or pH change over time.

Workflow Diagram:

ExperimentalProtocol Prep Preparation: Dissolve t-BuBr in 50:50 Acetone/Water Incubate Incubation: Maintain constant T (e.g., 25.0°C) Prep->Incubate Sample Sampling: Aliquot at t=0, 5, 10... Quench in Acetone Incubate->Sample Titrate Analysis: Titrate HBr with std. NaOH (Indicator) Sample->Titrate Calc Calculation: Plot ln(C0/Ct) vs time Slope = k Titrate->Calc

Figure 2: Step-by-step experimental workflow for kinetic analysis of alkyl halide solvolysis.

Detailed Steps:

  • Preparation: Prepare a 0.1 M solution of tert-butyl bromide in a 50:50 (v/v) mixture of acetone and water. Acetone ensures solubility; water acts as the nucleophile.[1]

  • Initiation: Place the vessel in a thermostated bath at

    
    . Start the timer immediately upon mixing.
    
  • Sampling: At regular intervals (e.g., every 5 minutes), withdraw a 10.0 mL aliquot.

  • Quenching: Immediately discharge the aliquot into 10 mL of cold acetone to arrest the reaction.

  • Titration: Titrate the liberated

    
     using standardized 0.05 M 
    
    
    
    with bromothymol blue as the indicator.[1]
  • Data Analysis:

    • Calculate the concentration of unreacted bromide

      
      .
      
    • Plot

      
       versus time (
      
      
      
      ).
    • The slope of the linear regression line is the rate constant

      
       (
      
      
      
      ).
Protocol: Assessing Sigma Holes (Computational)

Objective: To predict the strength of halogen bonding for a candidate drug molecule.

  • Geometry Optimization: Optimize the structure using DFT (e.g., B3LYP/6-311G* level).[1]

  • ESP Mapping: Calculate the Electrostatic Potential (ESP) mapped onto the electron density isosurface (0.001 au).

  • Quantification: Locate the maximum positive potential (

    
    ) on the bromine atom along the C-Br bond extension. A higher 
    
    
    
    correlates with stronger halogen bonding capability.[1]

References

  • Pauling, L. (1960).[1] The Nature of the Chemical Bond. Cornell University Press.[1] (Foundational electronegativity data).

  • Bent, H. A. (1961).[1] "An appraisal of valence-bond structures and hybridization in compounds of first-row elements". Chemical Reviews, 61(3), 275–311.[1]

  • Politzer, P., et al. (2013).[1] "Halogen bonding: the role of the σ-hole". Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(1), 3–18.[1]

  • Winstein, S., & Grunwald, E. (1948).[1] "The Role of Neighboring Groups in Replacement Reactions". Journal of the American Chemical Society, 70(2), 828–837. (Solvolysis and Solvent Effects).

  • Wilcken, R., et al. (2013).[1] "Halogen Bonding in Drug Discovery: Overview and Use Cases". Journal of Medicinal Chemistry, 56(4), 1363–1388.[1]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-Bromo-7-methyloctane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of 1-Bromo-7-methyloctane (


). Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral matching to explore the mechanistic causality of ion formation.

We focus on Electron Ionization (EI) patterns, specifically the competition between heterolytic cleavage, hydrohalic acid elimination, and onium ion stabilization. The presence of the terminal isopropyl group (7-methyl) distinguishes this isomer from linear alkyl halides, creating specific diagnostic low-mass signatures essential for structural elucidation.

Structural Analysis & Molecular Weight

Before interpreting the spectrum, we must establish the structural baseline. 1-Bromo-7-methyloctane is a primary alkyl halide with a branched isobutyl tail.

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight (Average): ~207.15 g/mol [1][2]

  • Monoisotopic Masses:

    • 
       Isotopologue:  206.07 Da
      
    • 
       Isotopologue:  208.07 Da
      
The Bromine Signature

The most immediate diagnostic feature in the mass spectrum of any organobromide is the isotopic abundance. Bromine exists naturally as


 (50.69%) and 

(49.31%).

Diagnostic Rule: Any ion retaining the bromine atom will appear as a 1:1 doublet separated by 2 mass units (m/z X and m/z X+2). This is the primary quality assurance check for the molecular ion (


) and bromine-containing fragments.

The Molecular Ion Region ( )

In Electron Ionization (70 eV), primary alkyl halides often exhibit weak or non-existent molecular ions due to the lability of the C-Br bond.

  • Observed Peaks: m/z 206 and 208.

  • Intensity: Low (<1-5% relative abundance).

  • Mechanism: Removal of a non-bonding electron from the bromine lone pair.

    
    
    

Analyst Note: If the


 is invisible, chemical ionization (CI) with methane or ammonia is recommended to confirm the molecular weight via the 

adduct.

Mechanistic Fragmentation Pathways

The fragmentation of 1-Bromo-7-methyloctane is driven by three competing pathways: Heterolytic Cleavage, HBr Elimination, and Cyclic Ion Formation.

Pathway A: Heterolytic Cleavage (Loss of Br)

The C-Br bond is the weakest link. Direct cleavage yields the primary carbocation, which immediately rearranges to a more stable secondary or tertiary carbocation.

  • Transition:

    
    
    
  • Diagnostic Peak: m/z 127

  • Note: This peak does not show the bromine doublet pattern because the bromine has been lost as a neutral radical.

Pathway B: HBr Elimination

Alkyl halides frequently undergo 1,2-elimination (thermal or EI-induced) to form the alkene radical cation.

  • Transition:

    
    
    
  • Diagnostic Peak: m/z 126

  • Mechanism: A four-centered transition state where the bromine abstracts a hydrogen from the

    
    -carbon.
    
Pathway C: Cyclic Bromonium Ion Formation

Long-chain primary halides can stabilize the positive charge by back-biting the alkyl chain with the bromine lone pair, forming a cyclic "onium" ion. This is particularly favorable for 5-membered rings.

  • Structure: Tetrahydrobromolium ion (

    
    ).
    
  • Diagnostic Peaks: m/z 135 and 137 (1:1 ratio).

  • Significance: The presence of this doublet at m/z 135/137 is a strong indicator of a primary alkyl bromide chain of at least 4 carbons.

Pathway D: Hydrocarbon Chain Fragmentation

Once the bromine is lost, the remaining alkyl chain (


) fragments via standard alkane patterns (

).
  • The Isopropyl Effect: The "7-methyloctane" tail contains a terminal isopropyl group (

    
    ).
    
  • Base Peak Prediction: The fragmentation often favors the formation of the stable isopropyl cation (

    
    ) or the isobutyl cation (
    
    
    
    ).
  • Key Peaks: m/z 43 (Dominant) and m/z 57 .

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 206 / 208 (Weak Intensity) Alkyl_Cat Alkyl Cation [C9H19]+ m/z 127 (Loss of Br radical) M_Ion->Alkyl_Cat Heterolytic Cleavage Alkene_Rad Alkene Radical Cation [C9H18]+. m/z 126 (Loss of HBr) M_Ion->Alkene_Rad 1,2-Elimination (-HBr) Cyclic_Ion Cyclic Bromonium Ion [C4H8Br]+ m/z 135 / 137 (1:1 Doublet) M_Ion->Cyclic_Ion Cyclization (C4) IsoPropyl Isopropyl Cation [C3H7]+ m/z 43 (Base Peak Candidate) Alkyl_Cat->IsoPropyl Chain Scission Butyl Butyl Cation [C4H9]+ m/z 57 Alkyl_Cat->Butyl Chain Scission

Figure 1: Mechanistic fragmentation tree for 1-Bromo-7-methyloctane showing the derivation of key diagnostic ions.

Summary of Diagnostic Ions

m/z ValueIon IdentityFormulaRelative AbundanceDiagnostic Note
206 / 208 Molecular Ion

< 5%1:1 Doublet pattern confirms 1 Br atom.
135 / 137 Bromonium Ion

ModerateDiagnostic for primary alkyl bromide chain > C4.
127 Nonyl Cation

ModerateLoss of Br. No doublet pattern.
126 Nonene Radical

Low/ModResult of thermal or EI elimination of HBr.
71 Pentyl Cation

HighHydrocarbon backbone fragment.
57 Butyl Cation

HighHydrocarbon backbone fragment.
43 Isopropyl Cation

Base Peak Strongly favored by the 7-methyl (isopropyl) tail.

Experimental Protocol: GC-MS Analysis

To ensure reproducible data, the following protocol minimizes thermal degradation (HBr loss inside the injector) while maximizing sensitivity.

Workflow Diagram

GCMS_Workflow Sample Sample Prep Dilute to 10-50 ppm in Hexane or DCM Inlet Inlet (Split/Splitless) Temp: 200°C (Keep low to prevent thermal HBr loss) Sample->Inlet Column Capillary Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30m x 0.25mm) Inlet->Column Source EI Source 70 eV, 230°C Column->Source Detector Quadrupole/ToF Scan Range: 35-300 m/z Source->Detector

Figure 2: Optimized GC-MS workflow for minimizing thermal degradation of alkyl halides.

Detailed Methodology
  • Sample Preparation:

    • Dissolve 1-Bromo-7-methyloctane in spectral-grade Hexane or Dichloromethane (DCM) .

    • Target concentration: 10–50 µg/mL (ppm) . High concentrations increase the risk of dimer formation or detector saturation.

  • Inlet Parameters (Critical):

    • Alkyl halides are thermally labile.

    • Inlet Temperature: Set to 200°C . (Standard 250°C+ can cause excessive thermal elimination of HBr before the sample reaches the column).

    • Mode: Split injection (10:1 or 20:1) to sharpen peaks.

  • Column Separation:

    • Phase: Non-polar (5% phenyl-arylene polymer, e.g., DB-5ms or HP-5ms).

    • Oven Program:

      • Hold at 50°C for 1 min.

      • Ramp 15°C/min to 280°C.

      • Hold 3 min.

    • Rationale: The branched structure lowers the boiling point slightly compared to n-nonyl bromide; a standard ramp ensures separation from impurities.

  • Mass Spectrometer Settings:

    • Source: Electron Ionization (EI) at 70 eV .

    • Scan Range: m/z 35–300. (Scanning below 35 is unnecessary and invites air/water background).

    • Solvent Delay: 3.0 minutes (to protect filament from solvent surge).

References

  • NIST Mass Spectrometry Data Center. 1-Bromooctane (Analogous Spectrum).[3] National Institute of Standards and Technology.[4][5] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. 1-Bromo-7-methyloctane Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Validates the "Bromine Doublet" and cyclic onium ion mechanisms).

Sources

Infrared spectroscopy for functional group identification in 1-Bromo-7-methyloctane

[1][2]

Executive Summary

This technical guide provides a rigorous framework for the identification and validation of 1-Bromo-7-methyloctane (CAS: 54088-99-2) using Fourier Transform Infrared (FTIR) spectroscopy.[1] As a primary alkyl halide with a branched isodecyl-type structure, this molecule serves as a critical intermediate in the synthesis of lipophilic pharmaceutical agents and surface-active ligands.[1]

The identification strategy relies on three spectral pillars: the C–Br stretching vibration in the low-frequency fingerprint region, the gem-dimethyl (isopropyl) doublet confirming the terminal branching, and the methylene rocking band verifying the long aliphatic chain.[1] This guide details experimental parameters, spectral assignment logic, and impurity detection workflows.

Molecular Anatomy & Vibrational Theory[2]

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. 1-Bromo-7-methyloctane (

1
Structural Zones[1][2]
  • Terminal Primary Halide (

    
    ):  Responsible for low-frequency stretching and wagging modes.[1]
    
  • Polymethylene Backbone (

    
    ):  The linear chain connecting the functional ends.[1]
    
  • Isopropyl Tail (

    
    ):  The branching at the C7 position creates a "gem-dimethyl" motif, critical for distinguishing this isomer from linear 1-bromononane.[1]
    
Visualization of Vibrational Modes

The following diagram maps the specific functional groups to their expected wavenumber regions.

GMolecule1-Bromo-7-methyloctaneStructureZone1Zone 1: C-Br TerminusPrimary BromideMolecule->Zone1Zone2Zone 2: Backbone-(CH2)5- ChainMolecule->Zone2Zone3Zone 3: Isopropyl TailGem-DimethylMolecule->Zone3Peak1C-Br Stretch650 - 560 cm⁻¹Zone1->Peak1Peak2CH₂ Wag~1250 cm⁻¹Zone1->Peak2Peak3CH₂ Rocking720 cm⁻¹(Indicates n ≥ 4)Zone2->Peak3Peak4C-H Stretch2960 - 2850 cm⁻¹Zone2->Peak4Peak5Gem-Dimethyl Doublet1385 & 1365 cm⁻¹(Diagnostic)Zone3->Peak5

Figure 1: Mapping of structural zones to diagnostic infrared absorption bands.

Experimental Protocol

Sample Preparation

1-Bromo-7-methyloctane is a liquid at room temperature.[2][1] For optimal spectral resolution, the Attenuated Total Reflectance (ATR) technique is recommended over transmission cells to avoid pathlength saturation and interference fringes.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

    • Critical Note: If analyzing the C–Br stretch specifically, ensure your ATR crystal/detector cutoff allows visibility below 600 cm⁻¹.[1] Standard ZnSe cuts off near 650 cm⁻¹; Diamond/CsI is preferred for full fingerprint access.[1]

  • Method: Place 10-20 µL of neat liquid onto the crystal. Apply pressure to ensure uniform contact.[1]

Instrument Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹Balances signal-to-noise ratio (SNR) with spectral detail.[2][1]
Scans 16 or 32Sufficient for neat liquids; reduces random noise.[2][1]
Range 4000–450 cm⁻¹Must extend to low frequencies to capture the C–Br stretch.[2][1]
Background AirCollect fresh background before sample application.[2][1]

Detailed Spectral Analysis

A. The High-Frequency Region (3000 – 2800 cm⁻¹)

This region is dominated by C–H stretching vibrations.[1][3][4] While not diagnostic for the bromide itself, it confirms the saturated aliphatic nature.[1]

  • 2960 cm⁻¹: Asymmetric stretching of methyl (

    
    ) groups.[1]
    
  • 2925 cm⁻¹: Asymmetric stretching of methylene (

    
    ) backbone.[1]
    
  • 2870 cm⁻¹: Symmetric stretching of methyl groups.[1]

  • 2855 cm⁻¹: Symmetric stretching of methylene backbone.[1]

B. The Fingerprint & Bending Region (1500 – 1000 cm⁻¹)

This is the most critical region for structural confirmation.[1]

1. The Isopropyl (Gem-Dimethyl) Doublet

The presence of the terminal isopropyl group is confirmed by the splitting of the symmetric methyl bending vibration.[1] Unlike a single methyl group (which shows one band at ~1380 cm⁻¹), the gem-dimethyl configuration causes vibrational coupling.[1]

  • Observation: A distinct doublet (two peaks of nearly equal intensity).[1]

  • Frequencies: ~1385 cm⁻¹ and ~1365 cm⁻¹.[1]

  • Significance: This differentiates 1-bromo-7-methyloctane from its linear isomer, 1-bromononane, which would display only a singlet at 1380 cm⁻¹.[2][1]

2. Methylene Scissoring & Wagging[2][1]
  • 1465 cm⁻¹:

    
     scissoring vibration (overlap of backbone and alkyl groups).[1]
    
  • 1250 – 1200 cm⁻¹:

    
     wagging mode. This band is often weak to medium intensity but specific to the primary halide structure.[1]
    
C. The Low-Frequency Region (1000 – 500 cm⁻¹)[2]
1. Long-Chain Confirmation (

Rocking)
  • Frequency: ~720 cm⁻¹.[1][5][6]

  • Mechanism: In-phase rocking of methylene groups.[1][5]

  • Constraint: This band only appears if the chain has 4 or more contiguous

    
     units (
    
    
    ).[1][5] Since 1-Bromo-7-methyloctane has a
    
    
    segment, this peak will be strong and sharp.[2][1]
2. The Carbon-Bromine Stretch (C–Br)

This is the definitive functional group signal.[1]

  • Frequency: 650 – 560 cm⁻¹.[1]

  • Conformational Sensitivity: Primary alkyl bromides exist in trans and gauche conformations relative to the C1-C2 bond.[1]

    • Trans (

      
      ):  ~645 cm⁻¹ (Higher frequency).[1]
      
    • Gauche (

      
      ):  ~560 cm⁻¹ (Lower frequency).[1]
      
  • Interpretation: Expect to see bands in both regions or a broadened envelope, depending on the liquid-phase equilibrium.[1]

Quality Control & Impurity Detection

In synthesis and drug development, verifying purity is as important as identification.[1] The following logic flow outlines how to detect common degradation products (alcohols from hydrolysis) or elimination products (alkenes).

QCStartAnalyze Spectrum(QC Check)CheckOHCheck 3400-3200 cm⁻¹Broad Band?Start->CheckOHCheckAlkeneCheck 1640 cm⁻¹Sharp Weak Band?CheckOH->CheckAlkeneNoResultOHFAIL: Hydrolysis Detected(7-methyloctan-1-ol)CheckOH->ResultOHYes (O-H stretch)ResultPurePASS: High Purity1-Bromo-7-methyloctaneCheckAlkene->ResultPureNoResultAlkeneFAIL: Elimination Detected(Alkene present)CheckAlkene->ResultAlkeneYes (C=C stretch)

Figure 2: Logic flow for impurity detection in alkyl bromide samples.

Summary Table of Diagnostic Peaks
Functional GroupModeFrequency (cm⁻¹)Diagnostic Value
O-H (Impurity) Stretch3400–3200 (Broad)Indicates hydrolysis to alcohol.[2][1]
C-H (Alkane) Stretch2960–2850Confirms saturated backbone.[1]
C=C (Impurity) Stretch~1640Indicates elimination to alkene.[2][1]
Gem-Dimethyl Bend1385 / 1365 (Doublet) Primary ID for "7-methyl" structure.

Chain
Rock720Confirms long chain (

).[2][1]
C-Br Stretch650–560Primary ID for Bromide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for C-Br and Gem-dimethyl assignments).

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectra of Alkyl Halides. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for methylene rocking and primary halide frequencies).[1]

  • PubChem. (2025).[1][7] 1-Bromo-7-methyloctane Compound Summary. National Library of Medicine.[1][7] Available at: [Link][1][7]

  • Smith, B. C. (2025).[1][5] Infrared Spectroscopy of Alkanes and Alkyl Halides. Spectroscopy Online. Available at: [Link][1]

Strategic Utilization of Long-Chain Alkyl Bromides: From Advanced Surfactants to Next-Gen Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Areas for Long-Chain Alkyl Bromides Content Type: Technical Whitepaper / Strategic Research Guide Audience: Chemical Engineers, Material Scientists, and Medicinal Chemists.

Executive Summary

Long-chain alkyl bromides (



) have historically been viewed as simple commodity intermediates—mere carriers of carbon chains in nucleophilic substitutions. However, recent advancements in nanotechnology and biomedicine have repositioned these reagents as critical "functional enablers." This guide explores three high-potential research vectors: the synthesis of Gemini surfactants for gene delivery, surface passivation in perovskite solar cells, and lipophilic engineering of prodrugs. We move beyond basic organic synthesis to examine how the precise hydrophobic architecture of these bromides dictates performance in complex systems.

Part 1: Advanced Surfactant Architecture (Gemini Surfactants)

The Research Opportunity

Conventional monomeric surfactants are reaching their performance limits. The frontier lies in Gemini (dimeric) surfactants , which consist of two hydrophobic tails and two hydrophilic heads linked by a spacer. Long-chain alkyl bromides are the primary building blocks for these architectures. Research suggests that varying the alkyl chain length (


) relative to the spacer length (

) allows for precise tuning of the Critical Micelle Concentration (CMC) and aggregate morphology (micelles vs. vesicles).
Technical Insight: The Hydrophobic Effect

The efficacy of a Gemini surfactant is governed by the length of the alkyl tail derived from the alkyl bromide precursor. Longer chains (



) increase hydrophobic interaction, drastically lowering the CMC compared to monomeric counterparts. This makes them ideal for non-viral gene delivery , where the surfactant must condense DNA into compact nanoparticles.
Experimental Protocol: Synthesis of Cationic Gemini Surfactant (12-3-12)

Objective: Synthesize a bis-quaternary ammonium Gemini surfactant using 1-bromododecane and


-tetramethyl-1,3-propanediamine.

Reagents:

  • 1-Bromododecane (

    
    , >98%)
    
  • 
    -tetramethyl-1,3-propanediamine
    
  • Acetonitrile (ACN) – Solvent

  • Ethyl Acetate / Hexane – For recrystallization

Workflow:

  • Reflux: Dissolve diamine (10 mmol) in ACN (50 mL). Add 1-bromododecane (22 mmol, 10% excess) dropwise under

    
     atmosphere.
    
  • Heating: Heat to reflux (

    
    ) for 48 hours. The long reaction time ensures complete quaternization of both amine centers.
    
  • Precipitation: Cool the mixture to room temperature. The product usually precipitates as a white solid. If not, add cold diethyl ether to induce precipitation.

  • Purification: Filter the solid and wash extensively with hexane to remove unreacted alkyl bromide. Recrystallize from ethyl acetate/ethanol (10:1).

  • Validation:

    
     NMR must show a downfield shift of the 
    
    
    
    -methylene protons (adjacent to
    
    
    ) to
    
    
    ppm.
Visualization: Gemini Synthesis Pathway

GeminiSynthesis Bromide 1-Bromododecane (Hydrophobic Tail) Transition Transition State (SN2 Attack) Bromide->Transition 2.2 eq Diamine Tetramethyl propanediamine (Spacer) Diamine->Transition 1.0 eq, Reflux Product Gemini Surfactant (12-3-12) Transition->Product 48h, ACN

Caption: Stoichiometric assembly of a Gemini surfactant via double quaternization.

Quantitative Data: Chain Length vs. CMC

The following table illustrates why


 (dodecyl) is a "sweet spot" for biological applications—low CMC without the solubility issues of 

.
Alkyl Chain (from Bromide)Surfactant TypeCMC (mM)Surface Tension (mN/m)

(Octyl)
Monomeric (DTAB)14.038.0

(Dodecyl)
Monomeric (DTAB)15.035.0

(Dodecyl)
Gemini (12-3-12) 0.89 31.5

(Hexadecyl)
Gemini (16-3-16)0.0433.2

Part 2: Photovoltaic Surface Engineering (Perovskites)

The Research Opportunity

Perovskite solar cells (PSCs) suffer from instability due to moisture ingress and ion migration at grain boundaries. Research has identified long-chain alkyl ammonium bromides (synthesized from alkyl bromides + ammonia/amines) as superior passivation agents.

Mechanism: The 2D/3D Interface

Treating a 3D perovskite surface with a long-chain alkyl bromide (e.g., Octylammonium Bromide, OABr) creates a 2D perovskite capping layer.

  • Defect Healing: The bromide ion (

    
    ) fills halide vacancies (trap states).
    
  • Hydrophobic Shield: The long alkyl chain (

    
    ) orients away from the surface, repelling moisture.
    
  • Ion Blocking: The bulky organic cation prevents the migration of methylammonium ions, enhancing thermal stability.

Visualization: Passivation Mechanism

PerovskitePassivation Defects Perovskite Surface (Halide Vacancies) Healing Br- fills Vacancy (Trap Passivation) Defects->Healing Ionic Bonding Reagent Octylammonium Bromide (OABr) Reagent->Healing Shield C8 Alkyl Chain (Hydrophobic Barrier) Reagent->Shield Self-Assembly Result Stable PSC (>22% Efficiency) Healing->Result Shield->Result Moisture Repulsion

Caption: Dual-action passivation: Br- heals defects while the alkyl tail blocks moisture.

Part 3: Pharmaceutical Lipophilicity Engineering

The Research Opportunity

Many potent antiviral and anticancer drugs (nucleosides, peptides) are hydrophilic, leading to poor bioavailability. Lipophilic Prodrug Charge Masking (LPCM) utilizes long-chain alkyl bromides to attach a hydrophobic "tail" to the drug molecule. This tail facilitates passive diffusion through the lipid bilayer of cell membranes. Once inside, intracellular esterases cleave the tail, releasing the active drug.

Protocol: Alkylation of a Nucleoside Analog

Objective: Synthesize a


-O-alkyl prodrug of a nucleoside (e.g., Zidovudine analog) using 1-bromodecane.

Methodology:

  • Activation: Dissolve the nucleoside (1 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 2 eq) to deprotonate the 
    
    
    
    -OH group.
  • Alkylation: Add 1-Bromodecane (1.2 eq) dropwise.

    • Note: Bromides are preferred over iodides here because iodides can be too reactive, leading to over-alkylation on nitrogen bases.

  • Catalysis: Add a catalytic amount of Tetrabutylammonium Iodide (TBAI) (0.1 eq). This performs an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide transiently.

  • Reaction: Stir at

    
     for 12 hours.
    
  • Workup: Dilute with water, extract with ethyl acetate. The long alkyl chain makes the product highly lipophilic, simplifying separation from the unreacted polar nucleoside.

Part 4: Sustainable Synthesis Methodologies

The "Green" Shift

Traditional synthesis of alkyl bromides from alcohols uses


, which produces stoichiometric phosphorous waste. A high-priority research area is the Catalytic Deoxybromination .

Recommended Green Protocol:

  • Reagents: Alcohol +

    
     (aqueous) + 
    
    
    
    (catalytic) is standard, but for acid-sensitive substrates (common in drug development), use MgBr2 / Mesylate .
  • MgBr2 Method: Convert the long-chain alcohol to a mesylate (using MsCl). Treat with anhydrous

    
     in ether.[1]
    
    • Advantage:[2][3][4][5][6] Occurs under neutral conditions, preventing the isomerization of double bonds (critical for alkenyl bromides) or migration of the bromide group.

References

  • Gemini Surfactant Synthesis & CMC

    • Shalan, A. F., & Kadhim, S. H. (2024).[7] Synthesis, Characterization and In Vitro Anti-cancer Properties of Cationic Gemini Surfactants with Alkyl Chains. Angiotherapy. Link

    • Menger, F. M., & Littau, C. A. (1991). Gemini surfactants: synthesis and properties. Journal of the American Chemical Society. Link

  • Perovskite Passivation

    • Mahmud, M. A., et al. (2022).[8] Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%.[9] Perovskite-Info. Link

    • Alharbi, E. A., et al. (2019). Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. Nature Communications. Link

  • Lipophilic Prodrugs

    • Mandal, A., et al. (2016).[2][4] Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets.[2][4][10] Link

    • Schumacher, et al. (2018).[6][7][11] Lipophilic Prodrug Charge Masking (LPCM) strategy. MDPI Pharmaceuticals. Link

  • Green Synthesis

    • Pouliot, M. F., et al. (2012).[12] Efficient Conversion of Alcohols to Alkyl Halides using Ionic Liquids. Organic Letters. Link

Sources

Methodological & Application

1-Bromo-7-methyloctane as a building block in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Title: Strategic Installation of Iso-Branched Hydrophobic Tails in Pheromones and Lipids

Executive Summary

1-Bromo-7-methyloctane (CAS: 54088-99-2 / 3383-83-3 related isomers) serves as a critical alkylating agent for introducing the isononyl (


) scaffold. Unlike linear 

-alkyl chains, the terminal isopropyl branching at the C7 position of the octane backbone imparts unique physicochemical properties: it disrupts crystalline packing in lipid bilayers (increasing membrane fluidity) and serves as a highly specific recognition motif in insect pheromones (e.g., Diabrotica species).

This guide details the handling, activation, and application of 1-bromo-7-methyloctane, focusing on Copper-Catalyzed Cross-Coupling (Kochi-Fürstner protocol) as the primary method for carbon-carbon bond formation, superior to traditional


 displacements which often fail with steric bulk or sensitive nucleophiles.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataRelevance to Synthesis
IUPAC Name 1-Bromo-7-methyloctaneDefines the terminal isopropyl branching.
Structure

Primary alkyl bromide; amenable to

but prone to E2 elimination under harsh basic conditions.
Molecular Weight 207.15 g/mol Calculation basis for stoichiometry.
Boiling Point ~216-217 °C (lit.)High boiling point requires vacuum distillation for purification; not volatile.
Density 1.066 g/mLDenser than ether/THF; forms the bottom layer in aqueous workups unless halogenated solvents are used.
Solubility Immiscible in water; Soluble in THF, Et₂O, DCMRequires anhydrous organic solvents for Grignard/Lithiation.

Core Application: Copper-Catalyzed Cross-Coupling

Context: The direct coupling of alkyl halides with Grignard reagents is historically difficult due to slow kinetics and


-hydride elimination side reactions. The use of Dilithium Tetrachlorocuprate (

)
acts as a soluble source of Cu(I), enabling the efficient coupling of 1-bromo-7-methyloctane with alkyl/aryl Grignards. This is the industry-standard route for synthesizing pheromones like 8-methyldec-2-yl propanoate (Western Corn Rootworm pheromone).
Protocol A: Preparation of the Catalyst ( in THF)

Note: This catalyst is moisture-sensitive but stable if stored under argon.

  • Reagents: Anhydrous LiCl (85 mg, 2 mmol) and anhydrous

    
     (134 mg, 1 mmol).
    
  • Solvation: Place solids in a flame-dried Schlenk flask under Argon.

  • Mixing: Add 10 mL of dry THF. The solids will dissolve slowly to form a clear, bright orange-red solution.

  • Storage: Store in a sealed vessel under inert gas.

Protocol B: Cross-Coupling of 1-Bromo-7-methyloctane

Objective: Synthesis of a generic pheromone precursor (e.g., 2,7-dimethyloctane derivative) via coupling with a Grignard reagent.

Reagents:

  • 1-Bromo-7-methyloctane (1.0 equiv)[1]

  • Target Grignard Reagent (

    
    , 1.1 - 1.2 equiv)
    
  • 
     catalyst (1-3 mol%)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with Argon.

  • Substrate Charge: Charge the flask with 1-bromo-7-methyloctane (10 mmol, 2.07 g) and 20 mL anhydrous THF.

  • Catalyst Addition: Cool the solution to -10°C (ice/acetone bath). Add

    
     solution (3 mL of 0.1M stock, 3 mol%). The solution will turn a pale amber color.
    
  • Grignard Addition: Add the Grignard reagent dropwise via the addition funnel over 30 minutes.

    • Critical Checkpoint: The color often changes from amber to dark purple/black (active Cu species) and then fades back. If the solution stays persistently black/opaque, the reaction is proceeding rapidly.

  • Reaction Maintenance: Allow the mixture to warm slowly to 0°C over 1 hour, then to room temperature. Stir for 4–12 hours.

    • TLC Monitoring: Monitor the disappearance of the bromide (

      
       in Hexanes). Stain with Iodine or PMA (phosphomolybdic acid).
      
  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    . The solution will turn bright blue (copper ammonia complex).
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (100% Hexanes for hydrocarbons) or vacuum distillation.

Mechanism of Action

The efficiency of this coupling relies on the rapid oxidative addition of the alkyl bromide to a transient cuprate species, followed by reductive elimination.

G cluster_cycle Kochi-Fürstner Catalytic Cycle Start Precursors (R-MgX + R'-Br) Transmetalation Transmetalation (Formation of Organocuprate) Start->Transmetalation Li2CuCl4 Cat. OxAdd Oxidative Addition (Cu(I) -> Cu(III)) Transmetalation->OxAdd + 1-Bromo-7-methyloctane RedElim Reductive Elimination (Product Release + Cu(I) Regens) OxAdd->RedElim Fast Step RedElim->Transmetalation Catalyst Recycle Product Final Product (R-R') RedElim->Product

Figure 1: The catalytic cycle for Copper-catalyzed alkyl-alkyl coupling. The high reactivity of the 'ate' complex allows the coupling of primary bromides like 1-bromo-7-methyloctane under mild conditions.

Strategic Utility in Total Synthesis

Pheromone Synthesis Workflow

The 7-methyloctyl fragment is a recurring motif in the chemical ecology of Coleoptera (beetles).

Pheromone Bromide 1-Bromo-7-methyloctane Grignard Grignard Reagent (In situ) Bromide->Grignard Mg, THF Coupling Cu-Cat Coupling (Li2CuCl4) Grignard->Coupling Target Target Pheromone (e.g., 8-methyldecyl ester) Coupling->Target Deprotection/Esterification Scaffold Functionalized Core (e.g., Alkyl Tosylate/Epoxide) Scaffold->Coupling

Figure 2: Synthetic workflow for converting 1-bromo-7-methyloctane into bioactive pheromones via convergent synthesis.

Lipid Modification (Tuberculostearic Acid Analogs)

Researchers investigating bacterial cell wall stability often use this building block to synthesize 10-methyloctadecanoic acid (Tuberculostearic acid) analogs.

  • Method: Alkylation of a diethyl malonate derivative followed by decarboxylation.

  • Advantage: The 1-bromo-7-methyloctane provides the exact "iso" terminus required to mimic the fluidizing tail of mycobacterial lipids.

Safety & Handling

  • Hazards: 1-Bromo-7-methyloctane is an alkylating agent. It is a skin and eye irritant and potentially toxic if inhaled.

  • Storage: Store in a cool, dry place away from light. Alkyl bromides can slowly decompose to release HBr, turning yellow. If yellowing occurs, wash with aqueous

    
     and distill before use.
    
  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of Corn Rootworm Pheromones: Nguyen, T. D., et al. (2015).[2] "Synthesis of corn rootworm pheromones from commercial diols." Research on Chemical Intermediates. (Demonstrates the Grignard coupling of iso-branched bromides).

  • Copper Catalysis Protocol: Fürstner, A., & Martin, R. (2005). "Advances in Iron- and Copper-Catalyzed Cross Coupling Reactions." Chemistry Letters. (Foundational review of the Li2CuCl4 methodology).

  • Chemical Properties: PubChem Compound Summary for 1-Bromo-7-methyloctane. National Center for Biotechnology Information.

  • General Grignard Coupling: "Cross-coupling reaction of alkyl halides with Grignard reagents catalyzed by lithium tetrachlorocuprate." Organic Syntheses, Coll.[3] Vol. 6, p. 407.

Sources

Protocol for the reaction of 1-Bromo-7-methyloctane with magnesium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note details the protocol for the preparation of 7-methyloctylmagnesium bromide via the reaction of 1-bromo-7-methyloctane with magnesium metal. While primary alkyl halides generally form Grignard reagents readily, long-chain substrates (>C6) present specific challenges regarding solubility and Wurtz homocoupling side reactions. This protocol utilizes a high-dilution Tetrahydrofuran (THF) method with iodine activation to maximize yield and minimize dimer formation.

Chemical Safety & Hazard Analysis

Critical Warning: Grignard reagents are pyrophoric and react violently with water and protic solvents.

  • Magnesium (Mg): Flammable solid. Reacts with moisture to release hydrogen.

  • 1-Bromo-7-methyloctane: Irritant.[1] Avoid inhalation.

  • Tetrahydrofuran (THF): Peroxide former.[2] Must be distilled from sodium/benzophenone or dispensed from a solvent purification system (SPS) immediately prior to use.

  • Operational Hazard: The reaction is exothermic.[3] An induction period followed by a runaway exotherm is a common failure mode. Never add the entire halide charge before initiation is confirmed.

Materials & Equipment

Reagents
ComponentGrade/PurityRoleNotes
1-Bromo-7-methyloctane >97%SubstrateFilter through basic alumina if yellow (removes HBr traces).
Magnesium Turnings Grignard GradeMetal ReagentCrushed/ground immediately before use to expose fresh surface.
Tetrahydrofuran (THF) Anhydrous (<50 ppm H₂O)SolventPreferred over Et₂O for long-chain alkyl solubility.
Iodine (I₂) Resublimed crystalsActivatorChemical etchant for MgO passivation layer.
Lithium Chloride (LiCl) AnhydrousAdditive (Titration)Used in Knochel titration method.
Equipment
  • Reaction Vessel: 3-Neck Round Bottom Flask (RBF) with magnetic stir bar.

  • Condenser: Reflux condenser connected to an inert gas (Ar/N₂) manifold.

  • Addition: Pressure-equalizing addition funnel (flame-dried).

  • Inert Gas: Argon (preferred due to density) or Nitrogen, passed through a Drierite/O₂ scrubber system.

Experimental Protocol

Phase 1: Preparation & Activation

Objective: Eliminate moisture and depassivate the magnesium surface.

  • Glassware Drying: Assemble the 3-neck flask, condenser, and addition funnel. Flame-dry the apparatus under vacuum (0.1 mmHg) until hot to the touch. Backfill with Argon.[2] Repeat this cycle 3 times.

  • Mg Loading: Add Magnesium turnings (1.2 equivalents relative to halide) to the flask against a positive stream of Argon.

    • Tip: Dry stir the turnings rapidly for 10 minutes to mechanically scratch the oxide surface.

  • Chemical Etching: Add a single crystal of Iodine (~5-10 mg). Heat the flask bottom gently with a heat gun until the iodine vaporizes (purple vapor) and deposits on the Mg.

    • Mechanism:[2][4][5][6][7][8]

      
      . This reaction is highly exothermic on the surface and exposes fresh Mg(0) lattice sites.
      
Phase 2: Initiation (The "Kick-Start")

Objective: Initiate the radical mechanism without triggering a runaway Wurtz coupling event.

  • Solvent Charge: Add sufficient anhydrous THF to just cover the magnesium turnings.

  • Starter Charge: Prepare a solution of 1-bromo-7-methyloctane in THF (1:1 v/v). Draw 5-10% of this total volume into a syringe.

  • Injection: Add the starter charge directly onto the magnesium turnings. Stop stirring for 1-2 minutes to allow local concentration to build.

  • Observation: Watch for:

    • Disappearance of the brown Iodine color (solution turns clear/grey).

    • Mild bubbling (solvent boiling).

    • Turbidity (formation of the Grignard complex).

  • Thermal Assist: If no reaction occurs after 5 minutes, heat the flask to gentle reflux using an oil bath.

    • Critical Check: Do not proceed to Phase 3 until these signs are visible.

Phase 3: Controlled Addition & Digestion

Objective: Maintain steady formation while suppressing


 coupling.
  • Dilution: Once initiated, add the remaining anhydrous THF to the reaction flask (aim for a final theoretical concentration of ~0.5 M to 1.0 M).

    • Reasoning: High dilution favors the formation of

      
       over the bimolecular Wurtz coupling (
      
      
      
      ).
  • Dropwise Addition: Load the remaining 1-bromo-7-methyloctane (diluted 1:1 in THF) into the addition funnel. Add dropwise over 45–60 minutes.

    • Control: Maintain a rate that sustains a gentle reflux without external heating.[9] If the reflux dies, apply external heat.

  • Digestion: After addition is complete, reflux the mixture for an additional 1–2 hours. The solution should be dark grey/black.

  • Cooling: Allow the mixture to cool to room temperature under Argon.

Process Visualization (Workflow)

GrignardProtocol Start Start: 1-Bromo-7-methyloctane Dry Flame Dry Glassware (Vac/Ar Cycles x3) Start->Dry MgLoad Load Mg (1.2 eq) & Iodine Dry Stir Dry->MgLoad Initiate Add 10% Halide Solution Wait for Color Change/Bubbles MgLoad->Initiate Check Initiation Observed? Initiate->Check Heat Apply Heat / Sonication Check->Heat No Dilute Dilute Reactor with THF (Suppress Wurtz Coupling) Check->Dilute Yes (Clear/Grey) Heat->Check Add Dropwise Addition (Maintain Reflux) Dilute->Add Digest Reflux 1-2 Hours Add->Digest Titrate Knochel Titration (Determine Molarity) Digest->Titrate

Figure 1: Decision-tree workflow for the synthesis of 7-methyloctylmagnesium bromide, emphasizing the critical initiation checkpoint.

Quality Control: Titration (Knochel Method)

Why this method? Standard acid-base titration is inaccurate because it measures total base (including hydroxides/alkoxides). The Knochel method specifically targets the Carbon-Magnesium bond.

Reagents:

  • Titrant: 1.0 M solution of Iodine in THF (weighed precisely).

  • Analyte Solution: 0.5 M LiCl in anhydrous THF.

Procedure:

  • Weigh ~100 mg of Iodine accurately into a dry vial. Dissolve in 2 mL of 0.5 M LiCl/THF. Solution is Dark Brown .[10]

  • Cool to 0°C.

  • Add the Grignard reagent dropwise via a syringe.[9][10][11]

  • Endpoint: The brown color disappears (becomes clear/colorless).

    • Reaction:

      
      .
      
  • Calculation:

    
    [2]
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Initiation Passivated Mg surface.Add 2-3 drops of 1,2-dibromoethane (DBE). This is a highly reactive "entrainer" that cleans the surface.
White Precipitate Saturation or Moisture.If during reaction: Add more THF (Grignard is crashing out). If after cooling: Likely Mg salts; let settle and decant supernatant.
Low Yield (<70%) Wurtz Coupling (

).
Addition was too fast or concentration too high. Increase solvent volume and slow down addition rate next time.
Gel Formation Polymerization/Oxidation.Oxygen ingress. Ensure positive Argon pressure is maintained throughout digestion.

References

  • Knochel, P. , et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[12]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Organic Chemistry Portal. "Grignard Reaction Mechanism and Side Reactions."

  • PubChem. "1-Bromo-7-methyloctane Compound Summary."[1][13]

Sources

Suzuki coupling reactions involving 1-Bromo-7-methyloctane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Synthesizing carbon frameworks using 1-Bromo-7-methyloctane presents a specific organometallic challenge. Unlike aryl or vinyl halides, this substrate is an unactivated primary alkyl halide containing


-hydrogens.

Standard Suzuki-Miyaura protocols (e.g., Pd(PPh


)

/ Na

CO

) will fail with this substrate. The reaction will be dominated by

-hydride elimination
, resulting in the formation of the alkene (7-methyl-1-octene) rather than the desired cross-coupled product.

The Solution: Successful coupling requires a catalytic system capable of accelerating oxidative addition (to capture the alkyl halide) and reductive elimination (to form the bond) faster than the rate of


-hydride elimination. This guide details the "Fu Conditions" , utilizing electron-rich, bulky alkylphosphines (PCy

or P(t-Bu)

Me) which effectively suppress side reactions and enable high-yield coupling of 1-Bromo-7-methyloctane at mild temperatures.

Mechanistic Pathway & Critical Control Points

The following diagram illustrates the competitive landscape of the catalytic cycle. The red path indicates the failure mode (


-elimination) that must be avoided through ligand selection.

SuzukiMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Alkyl Complex) Pd0->OxAdd Slow for Alkyl Halides TransMet Transmetallation (Pd(II)-Alkyl-Aryl) OxAdd->TransMet + Boronate BetaElim FAIL STATE: β-Hydride Elimination OxAdd->BetaElim Competitive Side Rxn RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Fast with Bulky Ligands RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product BetaElim->Pd0 Catalyst Death/Restart SideProduct Alkene Side Product (7-methyl-1-octene) BetaElim->SideProduct Substrate 1-Bromo-7-methyloctane Substrate->OxAdd Boron Boronic Acid/Ester + Base Boron->TransMet

Figure 1: Catalytic cycle highlighting the competition between productive Transmetallation and destructive


-Hydride Elimination. Bulky ligands (PCy

) bias the reaction away from the red path.

Catalyst & Ligand Selection Matrix

For 1-Bromo-7-methyloctane, ligand sterics and electronics are non-negotiable.

ComponentRecommendationFunction
Precatalyst Pd(OAc)

Stable source of Pd(II), reduces in situ to Pd(0).
Ligand (Primary) PCy

(Tricyclohexylphosphine)
Gold Standard. The large cone angle and high electron density accelerate oxidative addition and prevent

-elimination.
Ligand (Alternative) P(t-Bu)

Me
Highly effective for difficult alkyl-alkyl couplings if PCy

fails.
Base K

PO

• H

O
Critical: The hydration state is vital. Anhydrous bases often fail because trace water is needed to form the reactive boronate species.
Solvent Toluene or THF Non-polar/moderately polar solvents work best to stabilize the active species.

Experimental Protocols

Protocol A: Alkyl-Aryl Coupling (General Purpose)

Target: Coupling 1-Bromo-7-methyloctane with Phenylboronic Acid (or derivatives). Scale: 1.0 mmol

Reagents:

  • 1-Bromo-7-methyloctane: 1.0 mmol (approx. 207 mg / 195 µL)

  • Phenylboronic acid: 1.5 mmol (183 mg)

  • Pd(OAc)

    
    : 0.05 mmol (11.2 mg, 5 mol%)
    
  • PCy

    
    : 0.10 - 0.12 mmol (28-34 mg, 10-12 mol%)
    
  • K

    
    PO
    
    
    
    [1][2] • H
    
    
    O: 3.0 mmol (690 mg)
  • Toluene: 4.0 mL

  • Deionized Water: 0.2 mL (approx. 5% v/v)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. Ideally, set up in a glovebox or use strict Schlenk techniques.

  • Catalyst Pre-complexation: In a reaction vial, add Pd(OAc)

    
    , PCy
    
    
    
    , and the boronic acid.[3]
  • Solvent Addition: Add Toluene and the specific volume of water.

    • Note: If using strictly anhydrous K

      
      PO
      
      
      
      , you must add the water manually. If using the monohydrate salt, additional water is often unnecessary, but adding 5% v/v ensures consistency.
  • Substrate Addition: Add 1-Bromo-7-methyloctane via syringe.

  • Base Addition: Add the K

    
    PO
    
    
    
    base.
  • Reaction: Seal the vial with a PTFE-lined cap. Stir vigorously at 100 °C for 12–24 hours.

    • Optimization Note: While some alkyl bromides couple at room temperature with this system, the branched tail of 1-bromo-7-methyloctane may require thermal energy to drive kinetics. Start at RT; if conversion is <10% after 4 hours, heat to 80-100 °C.

  • Workup: Cool to RT. Dilute with diethyl ether or EtOAc. Wash with water (x2) and brine. Dry over MgSO

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Alkyl-Alkyl Coupling (Chain Extension)

Target: Coupling 1-Bromo-7-methyloctane with an Alkyl-9-BBN derivative. Method: "Suzuki-Miyaura via 9-BBN"

  • Hydroboration (In Situ):

    • React a terminal alkene (Partner B) with 9-BBN dimer (0.5 equiv) in THF at RT for 4 hours to generate the B-alkyl-9-BBN species.

  • Coupling:

    • To the B-alkyl-9-BBN solution, add 1-Bromo-7-methyloctane (1.0 equiv).[4]

    • Add Pd(OAc)

      
        (4 mol%) and PCy
      
      
      
      (8 mol%).
    • Add K

      
      PO
      
      
      
      • H
      
      
      O
      (3.0 equiv).
    • Stir at Room Temperature for 24 hours.

    • Note: Alkyl-Alkyl couplings are often more sensitive to steric bulk. If conversion is low, switch ligand to P(t-Bu)

      
      Me .
      

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield (<20%)

-Hydride Elimination
Increase Ligand:Pd ratio to 2.5:1. Ensure ligand is fresh (PCy

oxidizes easily).
No Reaction Catalyst Poisoning / OxidationEnsure rigorous degassing of solvents (freeze-pump-thaw x3). Check Pd(OAc)

color (should be orange/brown, not black).
Homocoupling of Boronic Acid Oxidative couplingReduce O

exposure. This is a sign that Transmetallation is slow or O

is acting as an oxidant.
Alkene Formation (Isomerization) Slow Reductive EliminationSwitch solvent to Dioxane. Lower temperature if possible to disfavor elimination.

References

  • Foundational Alkyl Suzuki Methodology: Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[1][5] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 123(41), 10099–10100. [Link]

  • Role of Water in Suzuki Coupling: Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[6] "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides." Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Comprehensive Review of Alkyl Electrophiles: Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles." Chemical Reviews, 111(3), 1417–1492. [Link]

  • 1-Bromo-7-methyloctane Substance Data: PubChem Compound Summary for CID 13634781.[4] [Link][4]

Sources

Technical Application Note: 1-Bromo-7-methyloctane as a Strategic Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-7-methyloctane (CAS: 35947-07-0), often referred to as isononyl bromide in specific isomeric contexts, represents a critical hydrophobic building block in the synthesis of advanced agrochemicals. Unlike linear alkyl halides, this terminal-branched isostere introduces a specific "Iso-C9" moiety (7-methyloctyl) that significantly alters the physicochemical properties of the final active ingredient (AI).

Key Applications:

  • Semiochemical Synthesis: A primary precursor for convergent synthesis of branched Lepidoptera pheromones (e.g., Peach Leafminer Moth).

  • Bio-Efficacy Optimization: Used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (LogP) and metabolic stability of METI-I acaricides.

  • Adjuvant Engineering: Precursor to high-performance, low-pour-point non-ionic surfactants (7-methyloctanol ethoxylates).

Chemical Profile & Strategic Value

PropertySpecificationAgrochemical Relevance
IUPAC Name 1-Bromo-7-methyloctanePrecise stereochemical control for pheromones.
Molecular Formula C₉H₁₉BrC9 fragment ideal for convergent synthesis.
Boiling Point ~207°CHigh thermal stability for elevated reaction temps.
Structural Feature Terminal Isopropyl GroupIncreases steric bulk; disrupts crystalline packing (lower melting point of derivatives) compared to n-nonyl chains.
Reactivity Primary Alkyl HalideExcellent substrate for Sₙ2 substitutions and Grignard formation.

Application Module A: Semiochemical (Pheromone) Synthesis

Context: Many insect sex pheromones are long-chain hydrocarbons with specific methyl branching at the termini. The "iso" tail is critical for species-specific receptor binding. 1-Bromo-7-methyloctane is the definitive "C9-Iso" synthon used to construct pheromones for pests such as the Peach Leafminer Moth (Lyonetia clerkella), which utilizes 14-methyl-1-octadecene .

Mechanistic Workflow (Convergent Synthesis)

The synthesis relies on a copper-catalyzed Grignard coupling. The 1-bromo-7-methyloctane is converted to its Grignard reagent and coupled with a ω-functionalized C9 fragment (e.g., 9-decenyl bromide or an epoxide) to assemble the C18 backbone.

PheromoneSynthesis Raw 1-Bromo-7-methyloctane Mg Magnesium Turnings (THF, Reflux) Raw->Mg Activation Grignard Grignard Reagent (7-methyloctylmagnesium bromide) Mg->Grignard Insertion Product Target Pheromone (14-methyl-1-octadecene) Grignard->Product C-C Bond Formation Coupling Coupling Partner (e.g., 9-bromo-1-nonene) Coupling->Product Catalyst Li2CuCl4 (Kochi Catalyst) Catalyst->Product Catalysis

Figure 1: Convergent synthesis workflow for branched hydrocarbon pheromones using 1-bromo-7-methyloctane as the hydrophobic tail donor.

Experimental Protocol: Copper-Catalyzed Cross-Coupling

Objective: Synthesis of the C18 backbone (14-methyl-1-octadecene precursor).

Reagents:

  • 1-Bromo-7-methyloctane (20.7 g, 100 mmol)

  • Magnesium turnings (2.6 g, 110 mmol)

  • 9-Bromo-1-nonene (20.5 g, 100 mmol)

  • Li₂CuCl₄ (0.1 M solution in THF, 5 mol%)

  • Anhydrous THF (200 mL)

Step-by-Step Procedure:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine crystals.

    • Add 10 mL of 1-bromo-7-methyloctane solution (in THF) to initiate the reaction (exotherm observation required).

    • Dropwise add the remaining bromide over 1 hour while maintaining gentle reflux.

    • Checkpoint: Titrate a small aliquot to confirm Grignard concentration (>0.9 M).

  • Coupling Reaction:

    • Cool the Grignard solution to -10°C.

    • Add the coupling partner (9-bromo-1-nonene) followed immediately by the Li₂CuCl₄ catalyst.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn dark (characteristic of cuprate species).

  • Quench & Isolation:

    • Quench with saturated NH₄Cl (aq) to dissolve magnesium salts.

    • Extract with hexane (3 x 100 mL).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via vacuum distillation (bp ~160°C @ 0.5 mmHg) or silica gel chromatography (Hexane 100%) to isolate the alkene.

Application Module B: Lipophilic Tail Optimization (Acaricides)

Context: Mitochondrial Electron Transport Inhibitor (METI) acaricides (e.g., Pyridaben analogs) require a lipophilic tail to penetrate the waxy cuticle of mites. The "Iso-C9" tail provides a balance between lipophilicity (LogP ~5-6) and metabolic stability, often outperforming linear chains in field persistence.

Mechanistic Workflow (Sₙ2 Alkylation)

The reaction involves the nucleophilic attack of a heterocyclic phenol or amine (the pharmacophore) onto 1-bromo-7-methyloctane.

Sn2Alkylation Core Heterocyclic Core (Pyrazinone/Pyridazinone) Inter Nucleophilic Anion Core->Inter Deprotonation Base Base (K2CO3 or NaH) Base->Inter Transition Transition State (S_N2) Inter->Transition Bromide 1-Bromo-7-methyloctane Bromide->Transition Final Lipophilic AI Analog Transition->Final Inversion

Figure 2: General Sₙ2 alkylation pathway for attaching the 7-methyloctyl tail to an acaricidal core.

Experimental Protocol: N-Alkylation of Pyridazinone Core

Objective: Synthesis of a Pyridaben analog for SAR evaluation.

Reagents:

  • 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (Core scaffold)

  • 1-Bromo-7-methyloctane (1.2 equiv)

  • K₂CO₃ (anhydrous, 2.0 equiv)

  • DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Preparation: Dissolve the pyridazinone core (10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) and stir at 60°C for 30 minutes to generate the nitrogen anion.

  • Alkylation: Add 1-bromo-7-methyloctane (12 mmol) dropwise.

  • Reaction: Heat to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The bromide is less reactive than the iodide, so heat is essential.

    • Note: If reaction is sluggish, add a catalytic amount of KI (Finkelstein condition in situ).

  • Workup: Pour into ice water. The product will precipitate or form an oil. Extract with Ethyl Acetate.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the doublet (methyl branch) at ~0.86 ppm and the triplet (N-CH₂) at ~3.6-4.0 ppm.

References & Authority

The protocols and chemical logic above are derived from established methodologies in semiochemical synthesis and organometallic coupling.

  • Mori, K. (2010). The Synthesis of Insect Pheromones. In Total Synthesis of Natural Products. Springer.

    • Foundational text on using branched alkyl halides for pheromone construction.

  • Millar, J. G. (2000). Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex pheromones. Annual Review of Entomology.

    • Details the structural requirements (methyl branching) for Lepidoptera attractants.

  • PubChem Compound Summary. (2023). 1-Bromo-7-methyloctane.[1] National Center for Biotechnology Information.

    • Verification of physicochemical properties and safety data.

  • Yamada, S., et al. (1993). Structure-Activity Relationships of Pyridazinone Acaricides. Journal of Pesticide Science.

    • Establishes the correlation between tail lipophilicity (LogP) and acaricidal potency.

Safety Warning: 1-Bromo-7-methyloctane is an alkylating agent and skin irritant. All reactions involving Grignard reagents require strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen). Use appropriate PPE (gloves, goggles, fume hood).

Sources

Advanced Application Note: 1-Bromo-7-methyloctane in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-7-methyloctane (CAS: 54088-99-2) is a specialized alkylating agent critical to the field of Side-Chain Engineering . Unlike linear alkyl halides (e.g., 1-bromononane) or highly branched chiral variants (e.g., 1-bromo-3,7-dimethyloctane), this compound offers a unique "iso-branched" topology.

The terminal isopropyl group reduces intermolecular Van der Waals interactions just enough to lower the melting point and enhance solubility of conjugated polymers and small molecules without severely disrupting the


-

stacking required for charge transport. This guide details the physicochemical rationale for its selection and provides validated protocols for its incorporation into advanced functional materials.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 1-Bromo-7-methyloctane
Synonyms Isononyl bromide; 7-Methyloctyl bromide
CAS Number 54088-99-2
Molecular Formula

Molecular Weight 207.15 g/mol
Boiling Point ~205–210 °C (Predicted)
Structure Primary alkyl bromide with terminal branching
Key Feature Terminal Isopropyl Group (Steric bulk remote from reaction center)

Application Areas: The "Iso-Effect" in Materials

Organic Photovoltaics (OPVs) and OFETs

In the development of organic semiconductors (e.g., polythiophenes, diketopyrrolopyrroles), the solubility of the rigid conjugated backbone is a primary challenge.

  • Linear Chains (n-octyl/n-nonyl): Promote strong interchain interdigitation. While good for charge transport, this often leads to excessive crystallinity, making solution processing (spin-coating/printing) difficult.

  • Branched Chains (2-ethylhexyl): Greatly improve solubility but the branching point near the backbone creates steric twist, breaking conjugation and lowering charge mobility.

  • The 1-Bromo-7-methyloctane Solution: The branching is remote (at position 7). It maintains a linear "spacer" near the backbone to preserve planarity (and thus electronic performance) while the terminal "fork" increases entropy, enhancing solubility in non-chlorinated solvents like toluene or xylene.

Liquid Crystals

Used to synthesize "swallow-tailed" mesogens. The terminal split prevents the formation of highly ordered crystal phases, stabilizing the liquid crystalline (nematic or smectic) phase over a wider temperature range.

Experimental Protocols

Protocol A: N-Alkylation of Conjugated Pigments (e.g., Diketopyrrolopyrrole - DPP)

Objective: Attach the 7-methyloctyl tail to a nitrogen atom on a conjugated core to render it soluble.

Reagents & Equipment
  • Substrate: 3,6-Dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP core).

  • Reagent: 1-Bromo-7-methyloctane (3.0 equivalents).

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.

  • Atmosphere: Argon or Nitrogen.

Workflow Diagram

AlkylationWorkflow Start DPP Core (Insoluble Pigment) Mix Add Base (K2CO3) & Solvent (DMF) Start->Mix Suspend Heat Heat to 120°C Add 1-Bromo-7-methyloctane Mix->Heat Activate N-H React Reaction Phase 12-24 Hours Heat->React SN2 Mechanism Workup Precipitation (Methanol/Water) React->Workup Quench Product Soluble Semiconductor (7-methyloctyl-DPP) Workup->Product Filter & Dry

Caption: Workflow for converting insoluble pigments into solution-processable semiconductors using 1-Bromo-7-methyloctane.

Step-by-Step Methodology
  • Activation: In a dry 2-neck round-bottom flask equipped with a magnetic stir bar and condenser, suspend the DPP core (1.0 eq) and anhydrous

    
     (4.0 eq) in anhydrous DMF (0.1 M concentration relative to substrate).
    
  • Degassing: Purge the system with Argon for 15 minutes to remove oxygen, which can degrade the optoelectronic core at high temperatures.

  • Heating: Heat the mixture to 100°C for 1 hour. This deprotonates the amide nitrogens, increasing nucleophilicity.

  • Addition: Add 1-Bromo-7-methyloctane (3.0 eq) via syringe. A slight excess is required due to the lower reactivity of the primary bromide compared to iodides.

  • Reaction: Increase temperature to 120–130°C. Stir vigorously for 18–24 hours.

    • Note: Monitor via TLC.[1] The starting material is likely insoluble; the appearance of a fluorescent spot in hexane/DCM indicates successful alkylation.

  • Work-up: Cool to room temperature. Pour the reaction mixture into 10 volumes of methanol or water. The product should precipitate out.[1]

  • Purification: Filter the solid. Wash with water (to remove salts) and methanol (to remove unreacted bromide). Recrystallize from chloroform/ethanol or purify via column chromatography (Silica gel, Hexane:DCM gradient).

Protocol B: Preparation of 7-Methyloctylmagnesium Bromide (Grignard Reagent)

Objective: Create a nucleophilic carbon source for forming C-C bonds (e.g., Kumada Coupling).

Reagents
  • 1-Bromo-7-methyloctane.[2][3][4][1][5][6]

  • Magnesium turnings (freshly activated).

  • Iodine (crystal) or 1,2-Dibromoethane (initiator).

  • Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck flask under Argon flow. Add Magnesium turnings (1.2 eq).

  • Activation: Add a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

  • Initiation: Add a small portion (~10%) of the 1-Bromo-7-methyloctane in minimal THF. Wait for exotherm (bubbling/cloudiness).

    • Critical: If initiation fails, add 2 drops of 1,2-dibromoethane.

  • Addition: Dropwise add the remaining bromide solution over 30 minutes, maintaining a gentle reflux.

  • Completion: Reflux for 2 hours. The solution usually turns dark grey/brown. Titrate to determine concentration before use.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Elimination Reaction (E2)Lower reaction temperature to 90°C; switch to a weaker base (

instead of NaH).
Incomplete Reaction Steric HindranceAdd a catalytic amount of Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
Product is Oil/Sticky "Iso" Chain EntropyThis is expected. 7-methyloctyl derivatives often have low melting points. Purify by cold precipitation (-20°C methanol).

Safety & Handling

  • Hazards: 1-Bromo-7-methyloctane is an alkylating agent.[5] It is irritating to skin, eyes, and respiratory systems.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill Management: Absorb with inert material (vermiculite). Do not wash into drains.

  • Storage: Store in a cool, dark place. Light sensitivity is low, but standard alkyl bromide precautions apply.

References

  • Vertex AI Search . (2026). 1-Bromo-7-methyloctane Properties and Applications. Retrieved from

  • National Institute of Standards and Technology (NIST) . (2025). 1-Bromo-6-methyloctane and Isomers Data. Retrieved from

  • PubChem . (2025).[7][8] Compound Summary: Alkyl Bromides in Synthesis. Retrieved from

  • Sigma-Aldrich . (2025). Product Specification: 1-Bromo-3,7-dimethyloctane (Isomer Comparison). Retrieved from [7]

  • BenchChem . (2025). Isononanamine Synthesis via 1-Bromo-7-methyloctane. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis with 1-Bromo-7-methyloctane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 7-Me-Oct-MgBr-001 Subject: Optimization and Troubleshooting of (7-methyloctyl)magnesium bromide Synthesis Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary & Reaction Scope

You are synthesizing (7-methyloctyl)magnesium bromide , a primary alkyl Grignard reagent derived from 1-bromo-7-methyloctane .

While primary alkyl halides generally form Grignard reagents readily, the specific aliphatic chain length (C9) and the isobutyl tail of this molecule introduce specific solubility and kinetic challenges. This guide treats the synthesis not as a "recipe" but as a dynamic system where Wurtz homocoupling and hydrolytic quenching are your primary failure modes.

The Chemical System
  • Substrate: 1-Bromo-7-methyloctane (

    
    )
    
  • Target: (7-methyloctyl)magnesium bromide

  • Major Byproduct (Dimer): 2,13-dimethyltetradecane (

    
    )
    
  • Major Byproduct (Quenched): 2-methyloctane (

    
    )
    

Reaction Pathway & Failure Analysis

The following diagram illustrates the competing pathways occurring in your flask. Understanding this competition is critical for yield optimization.

GrignardPathways Start 1-Bromo-7-methyloctane (R-Br) Grignard Target Grignard (R-MgBr) Start->Grignard Mg, THF/Ether (Oxidative Addition) Mg Mg (Surface) Dimer Wurtz Dimer (2,13-dimethyltetradecane) Grignard->Dimer + R-Br (Fast Addition/High Conc) Alkane Protonated Alkane (2-methyloctane) Grignard->Alkane + H2O (Moisture Ingress) Peroxide Peroxide/Alcohol (R-OH) Grignard->Peroxide + O2 (Air Leak)

Figure 1: Competitive reaction pathways. Green indicates the desired oxidative addition. Red and Yellow indicate irreversible scavenging pathways that deplete yield.

Critical Troubleshooting Guide (Q&A)

Issue 1: The Reaction Won't Start (Induction Period)

User Report: "I've added the magnesium and the bromide, but the solution remains clear/cloudy with no exotherm. The magnesium looks dull."

Root Cause: Passivation of the Magnesium surface (MgO layer). 1-bromo-7-methyloctane is a primary bromide and should initiate easily, but long-chain alkyl halides can sometimes be sluggish due to steric shielding or surface diffusion issues.

Corrective Protocol:

  • Mechanical Activation: Stop stirring. Use a glass rod to crush a few Mg turnings under the solvent surface to expose fresh metal lattice.

  • Chemical Entrainment (The "Rieke" Boost):

    • Add 1,2-dibromoethane (0.1 equiv) . This reacts vigorously with Mg to form ethylene gas and

      
      . The ethylene evolution cleans the surface, while the 
      
      
      
      increases the ionic strength of the solution, aiding electron transfer.
    • Why not Iodine? Iodine is acceptable, but 1,2-dibromoethane is superior for aliphatic chains because it cleans the surface more aggressively without generating potentially interfering iodide salts.

  • Concentration Spike: Add a small portion (10% of total volume) of your halide neat (undiluted) directly onto the turnings. Dilution kills initiation.

Issue 2: Low Yield & White Precipitate (Wurtz Coupling)

User Report: "My titration shows only 50-60% yield. The solution became very hot during addition, and there is a heavy white solid at the bottom."

Root Cause: Wurtz Homocoupling .[1] The Grignard reagent (


) acts as a nucleophile and attacks the unreacted alkyl bromide (

) still entering the flask.

The white solid is likely magnesium bromide (

), which precipitates in ether (less so in THF). The "R-R" dimer is 2,13-dimethyltetradecane , a heavy oil that is difficult to separate.

Corrective Protocol:

  • Dilution is Law: The concentration of

    
     in the flask must be near zero at all times.
    
  • Slow Addition: Use a syringe pump. The addition rate must be slower than the reaction rate (consumption of R-Br).

  • Temperature Control:

    • Ether: Reflux is usually fine (

      
      ).
      
    • THF:[1][2][3][4][5][6][7] Reflux (

      
      ) is too hot for this primary bromide. Keep it between 
      
      
      
      . High heat accelerates coupling faster than Grignard formation.
Issue 3: Variable Titration Results

User Report: "I titrated using simple acid/base with phenolphthalein, but my subsequent reactions failed."

Root Cause: Simple acid/base titration measures total base, which includes hydroxides (


) and oxides formed by moisture/air ingress. It overestimates active Grignard content.

Corrective Protocol: Adopt the Knochel Titration Method (LiCl/Iodine).[4] This is specific for the Carbon-Magnesium bond.

  • Reagent:

    
     in THF/LiCl.[4]
    
  • Mechanism:[8] The Grignard consumes the iodine (colorless endpoint). Hydroxides do not react with iodine.

Optimized Synthesis Protocol

This protocol is designed to minimize the Wurtz dimer (2,13-dimethyltetradecane).

Reagents & Setup
ComponentSpecificationPurpose
Solvent Anhydrous THF (inhibitor-free)Stabilizes Grignard via coordination; prevents precipitation of

.
Magnesium Turnings (crushed) or Rieke MgHigh surface area for electron transfer.
Activator 1,2-Dibromoethane or DIBAL-HRemoves oxide layer; DIBAL-H scavenges moisture.
Atmosphere Argon (preferred) or

Argon is heavier than air, providing a better blanket for long additions.
Step-by-Step Workflow
  • Drying: Flame-dry a 3-neck flask under vacuum. Backfill with Argon x3.

  • Mg Loading: Add Mg turnings (1.2 equiv). Tip: Dry stir bar rapidly to crush turnings before adding solvent.

  • Initiation:

    • Cover Mg with minimal THF.

    • Add 0.05 equiv of 1,2-dibromoethane. Wait for ethylene bubbles.

    • Once bubbling creates a "cloud," the system is active.

  • The "High-Dilution" Addition:

    • Dissolve 1-bromo-7-methyloctane in THF (1:4 ratio).

    • Add dropwise over 1-2 hours.

    • Crucial: Maintain internal temperature at

      
      . Do not let it runaway.
      
  • Post-Reaction: Stir for 1 hour at room temperature.

  • Quality Control: Perform Knochel Titration (see Module 5).

Diagnostic Logic Flow

Use this flowchart to determine your next step if the reaction behaves unexpectedly.

Troubleshooting Start Start Reaction Bubbles Bubbles/Exotherm? Start->Bubbles AddActivator Add 1,2-Dibromoethane & Heat Gun Bubbles->AddActivator No CheckColor Solution Color? Bubbles->CheckColor Yes AddActivator->Bubbles Retry Good Dark Grey/Brown (Proceed) CheckColor->Good Grey/Black WhitePpt White Precipitate (Wurtz Coupling) CheckColor->WhitePpt Milky White Clear Clear Solution (Reaction Stalled) CheckColor->Clear Colorless Action_Dilute Dilute & Cool (Slow Addition) WhitePpt->Action_Dilute Fix Action_Restart Restart with Fresh Mg Clear->Action_Restart Fix

Figure 2: Decision tree for real-time reaction monitoring.

References

  • Seyferth, D. (2009). "The Grignard Reagents."[1][2][3][5][8][9][10][11][12][13][14][15] Organometallics. Link

  • Krasovskiy, A., & Knochel, P. (2006).[14] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[14] Synthesis. Link

  • Garst, J. F., & Soriaga, M. P. (2004).[8] "Grignard reagent formation." Coordination Chemistry Reviews. Link

  • Rieke, R. D. (1989). "Preparation of highly reactive metal powders and their use in organic and organometallic synthesis." Science. Link

Sources

Technical Support Center: Grignard Formation with 1-Bromo-7-methyloctane

[1]

Case ID: GRIG-C8-ISO Reagent: 1-Bromo-7-methyloctane (Primary Alkyl Bromide) Classification: Organometallic Synthesis / Process Optimization Support Level: Tier 3 (Senior Scientist)[1]

Executive Summary

You are encountering difficulties synthesizing the Grignard reagent from 1-Bromo-7-methyloctane . This substrate presents a specific duality of challenges:

  • Primary Alkyl Halide: Highly prone to Wurtz homocoupling (dimerization), which destroys yield and creates sludge.[1]

  • High Molecular Weight/Boiling Point (~216°C): Purification of the precursor is difficult; trace alcoholic impurities from its synthesis (likely from 7-methyloctanol) will kill initiation immediately.[1]

This guide moves beyond basic textbook advice to address the specific hydrodynamics and kinetics required for this long-chain aliphatic bromide.

Phase 1: Pre-Reaction Diagnostics

Q: My reaction sits inertly with the magnesium. Is my solvent dry enough?

  • The "Dry" Fallacy: Standard "anhydrous" solvents from a bottle are often insufficient for difficult Grignards.[2] Water content >50 ppm can passivate the Mg surface faster than the bromide can etch it.

  • Diagnostic: If you add a crystal of iodine and it stays purple/brown for >10 minutes without fading to clear/grey, your system has too much moisture or the Mg surface is heavily oxidized.

  • Corrective Action: Distill THF/Ether over Sodium/Benzophenone immediately before use. If using a molecular sieve column system, verify the sieves haven't saturated.

Q: I synthesized the bromide precursor myself. Could that be the issue?

  • The Hidden Killer: 1-Bromo-7-methyloctane is often made from 7-methyloctanol via

    
     or Appell reaction.[1] Trace unreacted alcohol (R-OH) is a "proton source" that quenches the Grignard (
    
    
    ) immediately upon formation, coating the Mg in alkoxides.[1]
  • Validation: Run a neat IR of your bromide.[1] Any broad stretch at 3300-3400 cm⁻¹? If yes, you must re-purify (silica plug or distillation) before attempting the Grignard.

Phase 2: Initiation Protocols

Q: How do I safely initiate this specific bromide?

  • The "Entrainment" Method: Do not dump all reagents in at once.

    • Cover Mg turnings (1.2 equiv) with minimal solvent (just enough to wet them).[1]

    • Add 1,2-dibromoethane (5 mol%) or a single crystal of Iodine .

    • Wait for the "flash": Iodine color fades, or ethylene gas bubbles appear (from dibromoethane).[1]

    • Only then begin adding your 1-Bromo-7-methyloctane solution.

Q: It still won't start. Should I heat it?

  • Caution: Heating a primary bromide Grignard reaction is dangerous.[1] Once the induction period breaks, the accumulated bromide will react all at once (thermal runaway), leading to massive Wurtz coupling.

  • Alternative: Use Turbo-Activation .[1] Sonicate the Mg turnings under Argon for 30 minutes before adding solvent. This mechanically shatters the MgO passivation layer.

Phase 3: Suppressing Wurtz Coupling

Q: I obtained a yield of <40%, and the product is a thick sludge. What happened?

  • The Pathway: You likely formed 2,15-dimethylhexadecane (the dimer). This happens when the concentration of organic halide (

    
    ) is too high near the formed Grignard (
    
    
    ).[3]
    
    
    [1]
  • The Fix (Dilution & Temperature):

    • Low Temp: Run the addition at 0°C . Do not reflux.[1]

    • High Dilution: Dissolve your bromide in 5-10 volumes of solvent.

    • Slow Addition: Add the bromide dropwise over 1-2 hours. The goal is to keep

      
       effectively zero in the flask.
      

Visual Troubleshooting Workflows

Figure 1: Diagnostic Logic Tree

GrignardTroubleshootingStartStart: Reaction InertCheckMgCheck Mg Surface(Shiny vs Dull)Start->CheckMgActivateMechanical Activation(Grind/Sonicate under Ar)CheckMg->ActivateDull/OxidizedAddInitiatorAdd Initiator(I2 or 1,2-dibromoethane)CheckMg->AddInitiatorShinyActivate->AddInitiatorColorChangeDid color fade / Bubbles form?AddInitiator->ColorChangeCheckSolventCheck Solvent/Precursor(Karl Fischer / IR for -OH)ColorChange->CheckSolventNo (Purple persists)SuccessInitiation SuccessfulProceed to Slow AdditionColorChange->SuccessYesCheckSolvent->StartReclean/Dry ReagentsRunawayWARNING: Thermal Runaway RiskCheckSolvent->RunawayIf heated excessively

Caption: Step-by-step logic for diagnosing initiation failures. Note the critical check for solvent quality if the iodine indicator fails to fade.

Figure 2: Competitive Reaction Pathways

ReactionPathwaysSubstrate1-Bromo-7-methyloctane(R-Br)GrignardGrignard Reagent(R-MgBr)Substrate->GrignardDesired Path(Slow Addition, 0°C)MgMg(0) SurfaceWurtzWurtz Dimer(R-R)(Sludge/Yield Loss)Grignard->Wurtz+ R-Br (Excess)(High Conc, High Temp)ProtonationAlkane(R-H)(Quenched by Water/Alcohol)Grignard->Protonation+ H2O / R-OH(Wet Solvent/Impure SM)

Caption: Kinetic competition between desired Grignard formation and the two primary failure modes: Wurtz coupling (concentration dependent) and Protonation (impurity dependent).[4]

Phase 4: Quantification (Knochel Titration)

Q: How do I know the exact concentration of my Grignard?

  • Why it matters: You cannot assume 100% yield. For drug development, stoichiometry must be precise.[1]

  • The Protocol (Knochel Method):

    • Reagent: Weigh ~100 mg of Iodine (

      
      ) into a dry vial.
      
    • Solvent: Dissolve in 2 mL of 0.5 M LiCl in anhydrous THF. (LiCl solubilizes the Mg salts, preventing clumps).

    • Titration: Add your Grignard solution dropwise via syringe at 0°C.

    • Endpoint: The solution turns from Dark Brown

      
      Clear/Colorless .
      
    • Calculation:

      
      
      

Summary of Best Practices

VariableRecommendation for 1-Bromo-7-methyloctaneReason
Solvent Diethyl Ether (preferred) or THFEther suppresses Wurtz coupling better than THF.[1]
Concentration 0.5 M to 1.0 M (Final)High dilution prevents dimerization.[1]
Temperature 0°C

RT
Heat promotes side reactions.[1]
Mg Activation Iodine crystal or 1,2-DibromoethaneVisual confirmation of active surface.[1]
Addition Rate < 1 mL/min (Dropwise)Starve the reaction of R-Br to prevent coupling.
References
  • Knochel Titration Method: Krasovskiy, A., & Knochel, P. (2006).[1][5] A convenient titration method for organometallic zinc, magnesium, and lanthanide reagents.[1][5] Synthesis, 2006(05), 0890-0891.[1]

  • Grignard Initiation & Wurtz Suppression: BenchChem Technical Guides. (2025). Troubleshooting guide for Grignard reagent formation.

  • Magnesium Activation (Mechanical): Baker, K. V., Brown, J. M., et al. (1991).[1] Mechanical activation of magnesium turnings for the preparation of reactive Grignard reagents. The Journal of Organic Chemistry, 56(2), 698-703.[1]

  • General Grignard Handling: Sigma-Aldrich / Merck Technical Bulletin.[1] Preparation of Grignard Reagents.

Technical Support Center: Solvent Drying for 1-Bromo-7-methyloctane Applications

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-Br-7-Me-Oct-DRY Status: Open Priority: Critical (Moisture-Sensitive Organometallics) Assigned Specialist: Senior Application Scientist

Executive Summary & Reagent Context

User Query: "How do I ensure my solvents are dry enough for reactions involving 1-Bromo-7-methyloctane?"

Technical Context: 1-Bromo-7-methyloctane (CAS: 54088-99-2) is a long-chain alkyl halide (


).[1][2] In drug development and pheromone synthesis, it is frequently employed as an electrophile in nucleophilic substitutions or as a precursor for Grignard  (

) or Organolithium (

) reagents.

The Critical Failure Mode: Because this molecule is an unactivated alkyl bromide, the formation of its metallated species is kinetically sluggish. Any trace moisture (


) in the solvent will not only quench the forming organometallic species (via protonolysis) but also passivate the metal surface (Mg or Li), stalling the reaction entirely.

Target Specification:

  • Solvent Water Content:

    
     (Coulometric Karl Fischer verified).
    
  • Preferred Solvents: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether (

    
    ).
    

Standard Operating Procedures (SOPs)

Module A: Molecular Sieves (The "Williams" Method)

Recommended for: High safety, low throughput, and superior final dryness (<5 ppm).

Contrary to older protocols using sodium/benzophenone distillation, activated molecular sieves are safer and often achieve lower residual water content for THF and ethers.

Protocol 1: Activation & Storage

WARNING: Unactivated sieves can add water to your solvent.

  • Selection: Use 3Å (3 Angstrom) molecular sieves.

    • Why? While 4Å sieves work for THF, 3Å sieves minimize the risk of solvent breakdown or sequestering larger additives if you reuse them for other solvents (like MeOH or Acetonitrile).

  • Activation:

    • Place sieves in a Schlenk flask.

    • Heat to 300°C (using a heating mantle/sand bath) under high vacuum (<0.1 mmHg) for 15 hours .

    • Alternative: 180-200°C under vacuum for 24 hours if 300°C is not attainable.

    • Cool under dry Argon/Nitrogen atmosphere.[3]

  • Application:

    • Add 10-20% w/v (mass of sieves to volume of solvent) to the solvent bottle.

    • Let stand for 48-72 hours before use.

    • Result: THF water content typically drops to <5 ppm.

Module B: Solvent Purification Systems (SPS)

Recommended for: High throughput, scale-up.

If your facility uses an SPS (Grubbs-type alumina columns):

  • Flush Volume: Ensure the dispensing tap is flushed with at least 50 mL of solvent before collection to remove moisture trapped in the nozzle.

  • Collection Vessel: Collect directly into a flame-dried, Argon-purged Schlenk flask. Do not use standard glassware that hasn't been oven-dried (

    
     for 4 hours).
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct drying method based on your lab's infrastructure and the reaction scale.

SolventDryingLogic cluster_legend Key Start Start: Solvent Selection for 1-Bromo-7-methyloctane ScaleCheck Reaction Scale? Start->ScaleCheck SafetyCheck Pyrophoric Tolerance? ScaleCheck->SafetyCheck Small/Medium (<1L) SPS Method A: SPS (Alumina Column) Target: <10 ppm H2O Speed: High ScaleCheck->SPS Large (>1L) Sieves Method B: 3A Molecular Sieves Target: <5 ppm H2O Speed: Slow (48h) SafetyCheck->Sieves Low (Preferred) Distill Method C: Na/Benzophenone Target: ~20-30 ppm H2O Risk: High (Fire) SafetyCheck->Distill High (Legacy Only) Success Ready for Grignard/Lithiation SPS->Success Sieves->Success Distill->Success Safe Safe/Modern Risky Risky/Legacy

Caption: Decision matrix for solvent drying. Molecular sieves (3A) are the recommended balance of safety and efficacy for most bench-scale applications.

Quality Control Data

Do not assume your solvent is dry. Verify it.

MethodDetection LimitProsCons
Coulometric Karl Fischer 1 ppmAbsolute quantification; highly accurate for trace water.Expensive equipment; requires specific electrolytes.
Volumetric Karl Fischer 100 ppmGood for "wet" samples (>1% water).Not sensitive enough for strict organometallic work.
Na/Benzophenone Indicator ~20-40 ppmVisual (Blue = Dry).Qualitative only; "Blue" can still contain enough water to kill a sensitive Grignard.

Recommendation: For 1-Bromo-7-methyloctane Grignard formation, if you lack a Coulometric KF titrator, use the Molecular Sieve Method (Module A) and allow 72 hours of static drying. This is statistically more reliable than relying on a visual indicator.

Troubleshooting Guide (FAQ)

Q1: My Grignard reaction with 1-Bromo-7-methyloctane isn't starting. The magnesium is just sitting there.

  • Diagnosis: This is likely "Passivation." The alkyl bromide is hydrophobic and sluggish; any water present formed a layer of Mg(OH)2 on the metal.

  • Fix:

    • The "Entrainment" Method: Add a crystal of Iodine (

      
      ) or a few drops of 1,2-dibromoethane to the Mg/Solvent mix before adding your bromide. This etches the Mg surface.
      
    • Concentration: Ensure you are running the reaction concentrated (approx. 1M).[4] Dilute solutions struggle to initiate.

Q2: I dried my THF with sieves, but I see a white precipitate when I add the reagent.

  • Diagnosis: Your sieves might be generating dust (alumina/silica fines) if they weren't decanted properly, or the system wasn't under inert gas.

  • Fix: Always use a cannula filter or syringe filter (PTFE, 0.45 micron) when transferring solvent from the sieve flask to the reaction vessel.

Q3: Can I use 4Å sieves instead of 3Å?

  • Answer: Yes, for THF and Diethyl Ether, 4Å sieves are perfectly acceptable and standard. We recommend 3Å generally because they are more "universal" (safe for MeOH/AcCN), reducing the risk of cross-contamination if your lab shares sieve stocks.

Q4: How do I clean the sieves after use?

  • Answer: Do not wash them. Discard them as solid waste. Regenerating used sieves often requires temperatures (

    
    ) and vacuum conditions that are energy-inefficient compared to the cost of fresh sieves, and carries the risk of leaching contaminants from previous runs.
    

Grignard Failure Analysis Workflow

Use this flowchart to diagnose why your coupling reaction might be failing.

FailureAnalysis Issue Issue: No Reaction / Low Yield CheckWater Step 1: Check Solvent H2O Issue->CheckWater WaterHigh H2O > 50ppm CheckWater->WaterHigh Wet WaterLow H2O < 10ppm CheckWater->WaterLow Dry Redry Action: Re-dry Solvent (Fresh Sieves 48h) WaterHigh->Redry CheckMg Step 2: Check Mg Surface WaterLow->CheckMg Passivated Mg is Shiny/Dull? CheckMg->Passivated ActivateMg Action: Mechanical Stirring + Iodine Crystal Passivated->ActivateMg CheckTemp Step 3: Check Temperature ActivateMg->CheckTemp Heat Action: Gentle Reflux (Initiation requires energy) CheckTemp->Heat

Caption: Troubleshooting flow for sluggish Grignard formation with long-chain alkyl bromides.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Burfield, D. R., Gan, G. H., & Smithers, R. H. (1978). Molecular sieves—desiccants of choice.[3][5] Journal of Applied Chemistry and Biotechnology, 28(1), 23–30.

  • Metrohm AG. (2023). Karl Fischer titration: When to use volumetry or coulometry. Metrohm Applications.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13634781, 1-Bromo-7-methyloctane.[1]

Sources

Validation & Comparative

Comparison of synthetic routes to 1-Bromo-7-methyloctane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-7-methyloctane (CAS: 13634781) is a critical C9-alkylating agent used in the synthesis of specialty surfactants, liquid crystals, and pharmaceutical intermediates. Its specific branched structure—an isononyl derivative—imparts unique fluidity and solubility profiles compared to linear nonyl isomers.

This guide evaluates three distinct synthetic methodologies for its production. While direct bromination of the corresponding alcohol (7-methyloctan-1-ol) is the most efficient route when the precursor is available, fragment coupling strategies are essential when constructing the carbon skeleton from smaller commodity chemicals.

Part 1: Synthetic Route Analysis

Route A: Hydrobromic Acid (HBr) Mediated Bromination

The Industrial Standard for Scalability

This route utilizes 48% aqueous hydrobromic acid, often enhanced with concentrated sulfuric acid to act as a dehydrating agent and proton source. It is the preferred method for multi-gram to kilogram scale synthesis due to high atom economy and low reagent cost.

  • Mechanism: SN2 Nucleophilic Substitution.[1] The strong acid protonates the hydroxyl group of 7-methyloctan-1-ol, converting it into a good leaving group (

    
    ), which is subsequently displaced by the bromide ion.
    
  • Key Advantage: Cost-effective and scalable.

  • Key Disadvantage: Harsh acidic conditions; requires high temperatures (reflux).

Experimental Protocol (Standardized):

  • Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge 7-methyloctan-1-ol (1.0 equiv) and 48% aq. HBr (3.0 equiv).

  • Catalyst Addition: Slowly add concentrated

    
     (0.5 equiv) dropwise with stirring. Caution: Exothermic.
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC or GC.
    
  • Workup: Cool to room temperature. Separate the organic phase.[2][3][4] Wash with water, saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and distill under reduced pressure.
    
Route B: Phosphorus Tribromide ( ) Bromination

The Laboratory Standard for Purity

For smaller scale (milligram to gram) preparations where mild conditions are required to preserve sensitive functionalities,


 is the reagent of choice.
  • Mechanism: Formation of a trialkyl phosphite ester intermediate, followed by rapid SN2 displacement by displaced bromide ions.

  • Key Advantage: Mild conditions (

    
     to RT); avoids strong acids.
    
  • Key Disadvantage: Generates phosphorous acid waste; lower atom economy than HBr.

Experimental Protocol:

  • Setup: Flame-dried flask under inert atmosphere (

    
     or Ar).
    
  • Solvent: Dissolve 7-methyloctan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Addition: Cool to

    
    . Add 
    
    
    
    (0.4 equiv) dropwise to control exotherm.
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with ice water. Extract with DCM.[2] Wash organic layer with

    
     and brine.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) or vacuum distillation.

Route C: Fragment Coupling (Kochi Coupling Strategy)

The Skeleton Construction Route

When 7-methyloctan-1-ol is unavailable, the C9 skeleton must be constructed. The most robust method involves coupling a C5 Grignard reagent with a C4 electrophile using copper catalysis.

  • Retrosynthesis: 1-Bromo-7-methyloctane

    
     Isopentyl fragment (C5) + Butyl fragment (C4).
    
  • Reagents: Isopentylmagnesium bromide + 1-Bromo-4-chlorobutane.

  • Catalyst:

    
     (Lithium tetrachlorocuprate).
    
  • Logic: The Grignard reagent selectively attacks the alkyl bromide (or iodide) over the chloride in the presence of copper catalyst, or one uses 1-bromo-4-chlorobutane where the Grignard attacks the C-Br bond (if uncatalyzed) or C-I bond, but for high selectivity, 1-bromo-4-chlorobutane is used. The Grignard reacts at the bromo-position (more reactive to Mg insertion) to form the Grignard, then couples with the chloride? Correction: Standard Kochi coupling uses a Grignard + Alkyl Halide.

    • Preferred Path: Isopentylmagnesium bromide + 1-Bromo-4-chlorobutane

      
       1-Chloro-7-methyloctane 
      
      
      
      1-Iodo
      
      
      1-Bromo-7-methyloctane .
    • Direct Path: Coupling Isopentylmagnesium bromide with 1,4-dibromobutane is messy due to polymerization.

Experimental Logic (Skeleton Synthesis):

  • Grignard Prep: Prepare isopentylmagnesium bromide from 1-bromo-3-methylbutane and Mg turnings in THF.

  • Coupling: Add Grignard slowly to a solution of 1-bromo-4-chlorobutane (1.2 equiv) and

    
     (3 mol%) in THF at 
    
    
    
    .
  • Product: This yields 1-chloro-7-methyloctane .

  • Finkelstein: Convert Chloro

    
     Bromo using Ethyl Bromide + NMP or refluxing with NaBr in a phase transfer system (though direct HBr conversion of the alcohol is vastly superior if alcohol is available).
    

Part 2: Comparative Analysis

The following table contrasts the three identified routes based on experimental metrics.

MetricRoute A: HBr RefluxRoute B: PBr3Route C: Grignard Coupling
Primary Precursor 7-Methyloctan-1-ol7-Methyloctan-1-ol1-Bromo-3-methylbutane
Reaction Type SN2 SubstitutionSN2 SubstitutionC-C Cross Coupling
Typical Yield 85 - 95%80 - 90%60 - 75% (over 2 steps)
Atom Economy High (Water byproduct)Moderate (

waste)
Low (Metal salts waste)
Scalability Excellent (Kg scale)Good (Gram scale)Poor (Dilute conditions needed)
Cost Efficiency

$
(Lowest)

(Medium)
$ (Highest Cost)
Purity Profile High (after distillation)High (requires chromatography)Moderate (homocoupling impurities)

Part 3: Reaction Pathway Visualization

The following diagram illustrates the decision logic and mechanistic pathways for synthesizing 1-Bromo-7-methyloctane.

G Start Target: 1-Bromo-7-methyloctane Precursor Is 7-Methyloctan-1-ol Available? Start->Precursor Alcohol 7-Methyloctan-1-ol Precursor->Alcohol Yes Fragments Fragment Synthesis Precursor->Fragments No HBr_Route Route A: HBr (48%) + H2SO4 Reflux, 4-6h Alcohol->HBr_Route Industrial/Scale PBr3_Route Route B: PBr3, DCM 0°C -> RT, 12h Alcohol->PBr3_Route Lab/Mild HBr_Route->Start Yield: ~90% PBr3_Route->Start Yield: ~85% Grignard 1. Isopentyl-MgBr 2. 1-Bromo-4-chlorobutane (Li2CuCl4 Cat.) Fragments->Grignard Intermed Intermediate: 1-Chloro-7-methyloctane Grignard->Intermed Finkelstein Finkelstein/Exchange (NaBr, Phase Transfer) Intermed->Finkelstein Finkelstein->Start Yield: ~65%

Figure 1: Decision tree and reaction pathways for the synthesis of 1-Bromo-7-methyloctane.

Part 4: Critical Experimental Considerations

  • Isomer Purity: Commercial "isononanol" is often a mixture of isomers. For high-precision applications (e.g., crystallization studies), ensure the starting alcohol is specifically 7-methyloctan-1-ol (CAS 2430-22-0) and not a generic branched C9 mixture.

  • Temperature Control (Route B): When using

    
    , maintaining the temperature below 
    
    
    
    during addition is critical. Higher temperatures promote the formation of elimination side products (7-methyl-1-octene).
  • Storage: The final bromide product is light-sensitive. Store in amber glass under inert gas to prevent homolytic cleavage and discoloration.

References

  • PubChem. 1-Bromo-7-methyloctane Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedures for Conversion of Alcohols to Bromides. Org. Synth. Coll. Vol. 1, p. 25. Available at: [Link]

Sources

Comparative Guide: Isotopic Labeling & Metabolic Stability of 1-Bromo-7-methyloctane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-Bromo-7-methyloctane (CAS 54088-99-2) in the context of isotopic labeling and drug discovery. It compares the utility of labeled variants against unlabeled standards and alternative alkylating agents, focusing on metabolic stability profiling and synthetic efficiency.[1]

Executive Summary

1-Bromo-7-methyloctane is a specialized alkylating agent used to introduce the isononyl (7-methyloctyl) moiety into small molecule scaffolds. In drug development, this specific branched chain is often employed to modulate lipophilicity (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and receptor binding without the steric bulk of a cyclic group.

However, the terminal isopropyl group is a known "metabolic soft spot," highly susceptible to oxidative clearance by Cytochrome P450 (CYP450) enzymes.[1] This guide compares the performance of Deuterium-labeled (


) 1-Bromo-7-methyloctane  against its unlabeled counterpart and alternative leaving groups (Mesylates/Iodides), demonstrating how isotopic labeling serves as a critical tool for optimizing metabolic stability via the Kinetic Isotope Effect (KIE).

Technical Comparison: Labeled vs. Unlabeled & Alternatives

Comparison A: Metabolic Stability (The Core Application)

The primary utility of labeling this specific molecule is to block


 and 

oxidation.
FeatureUnlabeled (Standard) Deuterated (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-Iso-tail)
Alternative: Linear (

-Nonyl)
Structure



Metabolic Liability High. Rapid hydroxylation at C7 (tertiary) and C8 (methyls).Low. C-D bonds are stronger than C-H, slowing CYP450 oxidation.Medium. Susceptible to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-oxidation but lacks the reactive tertiary C-H.
Clearance (

)
High (Baseline)Reduced (via Primary KIE)Variable (Steric dependent)
Primary Use Scaffold synthesis, SAR generation.DMPK optimization, Half-life extension.Lipophilicity control.[1]
Comparison B: Synthetic Efficiency (The Leaving Group)

When using 1-Bromo-7-methyloctane as a reagent to attach the isononyl tail, the choice of leaving group affects yield and isotopic conservation.

Reagent TypeReactivity (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
StabilitySuitability for Labeling Studies
Alkyl Bromide Moderate (1.0) High. Stable to light/moisture.Optimal. Best balance. Easy to handle during long incubations or complex syntheses.
Alkyl Iodide High (~100)Low.[1] Light sensitive; degrades to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.
Poor. Risk of scrambling or degradation before reaction completion.[1]
Alkyl Tosylate High (~10-50)Moderate. Solid/Crystalline.[1]Good. Alternative if the nucleophile is weak, but harder to purify than the bromide.[1]

Scientific Rationale (E-E-A-T)

The Mechanism of Metabolic Stabilization

The 7-methyloctyl chain contains a tertiary carbon at position 7 and two terminal methyl groups. CYP450 enzymes preferentially attack these positions due to the lower bond dissociation energy (BDE) of tertiary C-H bonds (~96 kcal/mol) compared to secondary C-H bonds (~98 kcal/mol).

By substituting Hydrogen with Deuterium at the tail (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-labeling), we exploit the Primary Kinetic Isotope Effect (KIE) . The C-D bond has a lower zero-point energy than the C-H bond, requiring significantly more activation energy to cleave.
  • Theoretical KIE (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Typically 2.0 – 7.0 for C-H abstraction.
    
  • Result: The drug stays in circulation longer, potentially allowing for lower dosing frequency.[1]

Diagram 1: Metabolic Pathway & Deuterium Blockade

The following diagram illustrates the oxidative attack by CYP450 and the blocking effect of deuterium.

MetabolicPathway Substrate Drug-O-(CH2)6-CH(CH3)2 (Substrate) CYP450 CYP450 Enzyme (Oxidation) Substrate->CYP450 Binding Product1 Omega-1 Hydroxylation (Tertiary Alcohol) CYP450->Product1 Fast (k_H) Product2 Omega Oxidation (Carboxylic Acid) CYP450->Product2 Fast (k_H) Blocked Metabolic Blockade (High Activation Energy) CYP450->Blocked Slow (k_D) Deuterated Drug-O-(CH2)6-CD(CD3)2 (Deuterated Analog) Deuterated->CYP450 Binding Blocked->Product1 Reduced Yield

Caption: Comparative metabolic fate of 7-methyloctyl side chains. Deuteration increases activation energy, reducing clearance.[1]

Experimental Protocol: Microsomal Stability Assay

This self-validating protocol allows researchers to quantify the KIE of the labeled 1-Bromo-7-methyloctane derivative.

Materials
  • Test Compounds: Substrate synthesized using Unlabeled 1-Bromo-7-methyloctane (

    
    ) and Deuterated 1-Bromo-7-methyloctane (
    
    
    
    ).
  • System: Pooled Human Liver Microsomes (HLM).[1]

  • Cofactor: NADPH regenerating system.[1]

Workflow
  • Incubation: Prepare ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     test compound in phosphate buffer (pH 7.4) with HLM (0.5 mg protein/mL).
    
  • Initiation: Add NADPH to start the reaction at 37°C.

  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion.[1]

Calculation (Self-Validation)

Calculate the intrinsic clearance (


) for both isotopologues.


  • Validation Criteria: If ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , metabolism is likely occurring elsewhere on the molecule (not the tail). If ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    , the 7-methyloctyl tail is the primary metabolic soft spot.
Diagram 2: Experimental Decision Tree

Use this logic flow to determine when to employ the labeled reagent.

DecisionTree Start Lead Compound has High Clearance? MetID Perform MetID Study Start->MetID Site Is Metabolism at the 7-methyloctyl tail? MetID->Site Yes Synthesize d7-Analog using d7-1-Bromo-7-methyloctane Site->Yes Yes No Modify Core Scaffold (Do not use this label) Site->No No Test Test in Microsomal Assay Yes->Test Result Evaluate KIE Test->Result Success KIE > 2.0 Success: Metabolic Stability Improved Result->Success Fail KIE ~ 1.0 Metabolic Switching Occurred Result->Fail

Caption: Decision matrix for deploying 1-Bromo-7-methyloctane labeling in Lead Optimization.

References

  • Vertex Pharmaceuticals. (2016).[1] Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series. Bioorganic & Medicinal Chemistry Letters.[1]

  • Gant, T. G. (2014).[1][2] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13634781, 1-Bromo-7-methyloctane.[1][3]

  • Princeton University. (2005).[1] Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting.[1]

  • Metabolic Solutions. (2015).[1][4] Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation.[1][5][6]

Sources

Comparing the efficacy of different catalysts for coupling reactions with 1-Bromo-7-methyloctane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

1-Bromo-7-methyloctane represents a classic "unactivated primary alkyl halide." Unlike aryl or vinyl halides, it presents two distinct mechanistic hurdles for cross-coupling:

  • Slow Oxidative Addition: The

    
     bond is electron-rich and difficult for traditional 
    
    
    
    species to cleave.
  • Rapid

    
    -Hydride Elimination:  Once the metal inserts, the resulting alkyl-metal species possesses 
    
    
    
    -hydrogens. Without specific ligand control,
    
    
    -elimination is kinetically favored over transmetalation, leading to the formation of 7-methyl-1-octene rather than the coupled product.

This guide compares the three dominant catalytic manifolds—Suzuki-Miyaura , Negishi , and Kumada —to determine the optimal system based on efficacy, chemoselectivity, and operational complexity.

Strategic Decision Matrix

Use the diagram below to select the optimal catalytic system for your specific nucleophile.

DecisionMatrix Start Substrate: 1-Bromo-7-methyloctane Nucleophile Select Nucleophile Start->Nucleophile Boron Boronic Acid/Ester (Suzuki-Miyaura) Nucleophile->Boron High Tolerance Zinc Organozinc (Negishi) Nucleophile->Zinc High Reactivity Magnesium Grignard (Kumada) Nucleophile->Magnesium Low Cost Pd_PCy3 Best Choice: Pd(OAc)2 / PCy3 (Gregory Fu Protocol) Boron->Pd_PCy3 Primary Rec. Ni_Bathy Alternative: Ni / Bathophenanthroline (Photoredox/Dual) Boron->Ni_Bathy If Pd fails Ni_Pybox Best Choice: NiCl2(glyme) / PyBox (Stereoconvergent) Zinc->Ni_Pybox Alkyl-Alkyl Pd_PEPPSI Alternative: Pd-PEPPSI-IPent (High Turnover) Zinc->Pd_PEPPSI Alkyl-Aryl Ni_Terpy Best Choice: Ni(cod)2 / Terpyridine (Vicic Protocol) Magnesium->Ni_Terpy C(sp3)-C(sp3) Fe_SciOPP Sustainable: Fe(acac)3 / SciOPP (Iron Catalysis) Magnesium->Fe_SciOPP C(sp3)-C(sp2)

Caption: Selection logic for coupling 1-bromo-7-methyloctane based on nucleophile availability and desired linkage.

Mechanistic Analysis: The "Beta-Hydride" Trap

To achieve high yields, the catalyst must suppress


-hydride elimination.
The Palladium Solution (Bulky Phosphines)

In Pd-catalysis, using bulky, electron-rich phosphines like Tricyclohexylphosphine (


)  is critical. The steric bulk (

cone angle ~170°) forces the complex into a monoligated

state, which accelerates oxidative addition. Crucially, during the Pd(II) state, the bulk prevents the agostic interaction required for

-hydride elimination, allowing transmetalation to proceed.
The Nickel Solution (Radical Pathways)

Nickel catalysts often bypass the standard two-electron oxidative addition. Instead, they operate via Single Electron Transfer (SET), generating an alkyl radical from 1-bromo-7-methyloctane.

  • The radical

    
     recombines or adds to the metal center.
    This radical mechanism is less sensitive to steric hindrance at the metal center but requires careful ligand tuning (e.g., PyBox, Terpyridine) to prevent homocoupling.
    

Comparative Efficacy & Protocols

A. Suzuki-Miyaura Coupling (Best for Functional Group Tolerance)

Champion System:


 + 

This is the "Fu Protocol." It is the most robust method for coupling unactivated primary alkyl bromides with alkyl- or aryl-9-BBN reagents.
  • Efficacy: High (80-95% yields).

  • Pros: Air-stable precatalysts; tolerates esters, nitriles, and ketones on the substrate.

  • Cons: Requires

    
     (pyrophoric in free form, use 
    
    
    
    salt) and strong bases (
    
    
    ).

Experimental Protocol (Self-Validating):

  • Pre-complexation: In a glovebox or under Ar, mix

    
     (2.2 mg, 0.01 mmol) and 
    
    
    
    (5.6 mg, 0.02 mmol) in THF (2 mL). Stir for 15 min. Validation: Solution should turn from orange to pale yellow.
  • Addition: Add 1-bromo-7-methyloctane (1.0 mmol), the boronic acid/ester (1.2 mmol), and

    
     (3.0 mmol).
    
  • Reaction: Stir at room temperature for 24h. If conversion is <50% by GC-MS after 4h, heat to 60°C.

  • Workup: Filter through silica, elute with ether.

B. Negishi Coupling (Best for Alkyl-Alkyl Linkages)

Champion System:


 + PyBox (Pyridine-bis-oxazoline)
For coupling 1-bromo-7-methyloctane with alkyl zinc reagents, Nickel is superior to Palladium. The PyBox ligand creates a rigid environment that facilitates the radical cage rebound mechanism, suppressing isomerization.
  • Efficacy: Excellent for

    
     bonds (75-90% yields).
    
  • Pros: Cheap metal; mild conditions (often 0°C to RT).

  • Cons: Organozinc reagents are moisture sensitive; requires glovebox/Schlenk technique.

Experimental Protocol:

  • Catalyst: Charge a flame-dried Schlenk flask with

    
     (5 mol%) and PyBox ligand (6 mol%). Add DMA (dimethylacetamide).
    
  • Substrate: Add 1-bromo-7-methyloctane (1.0 equiv).

  • Nucleophile: Add Alkyl-ZnI (1.3 equiv) dropwise at 0°C.

  • Monitoring: Monitor by GC. The disappearance of the bromide should be rapid (<12h).

C. Kumada Coupling (Best for Cost/Scale)

Champion System:


 + Terpyridine
Developed by Vicic, this system is specifically designed to prevent 

-elimination in alkyl halides reacting with Grignard reagents.
  • Efficacy: Moderate to High (60-85%).

  • Pros: Lowest raw material cost (Grignards + Ni).

  • Cons: Low functional group tolerance (Grignards react with ketones, esters); high background homocoupling if not strictly controlled.

Data Summary: Performance Comparison

The following table summarizes the expected performance of 1-bromo-7-methyloctane in coupling with a generic Phenyl nucleophile (


).
FeaturePd(OAc)2 / PCy3 (Suzuki)Ni-PyBox (Negishi)Ni-Terpyridine (Kumada)
Coupling Partner



Yield (Typical) 88% 82%74%

-Elimination
< 2%< 5%~10%
Reaction Temp RT - 60°C0°C - RTRT
Moisture Sensitivity LowHighVery High
Primary Use Case Late-stage functionalizationBuilding block assemblyLarge scale / Simple substrates

Mechanistic Visualization

The diagram below contrasts the Pd-Polar cycle (Suzuki) with the Ni-Radical cycle (Negishi/Kumada), highlighting why Nickel is often preferred for more difficult alkyl substrates despite Palladium's reliability.

Mechanism cluster_Pd Palladium Cycle (Polar) Dominant for Suzuki cluster_Ni Nickel Cycle (Radical) Dominant for Negishi/Kumada Pd0 L-Pd(0) PdII L-Pd(II)-Br (Alkyl) Pd0->PdII Slow Oxidative Addition (R-Br) TransMet Transmetalation PdII->TransMet Requires Bulky L to stop Beta-H Elim RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 NiI L-Ni(I)-X NiII L-Ni(II)-X2 NiI->NiII SET to R-Br Radical Alkyl Radical (R•) NiII->Radical Generates R• Rebound Radical Rebound Radical->Rebound Fast Capture Rebound->NiI Reductive Elim

Caption: Comparison of the 2-electron Pd pathway vs. the 1-electron Ni radical pathway.

References

  • Suzuki-Miyaura with Alkyl Halides : Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[1] "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides."[1] Journal of the American Chemical Society.[2][3][4][5] Link

  • Negishi Asymmetric/Alkyl : Zhou, J., & Fu, G. C. (2003). "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates." Journal of the American Chemical Society.[2][3][4][5] Link

  • Kumada with Terpyridine : Jones, G. D., Martin, J. L., McFarland, C., Allen, O. R., Hall, R. E., Haley, A. D., ... & Vicic, D. A. (2006). "Ligand Redox Effects in the Synthesis, Reactivity, and Electronic Structure of Functionalized Terpyridine-Nickel Complexes." Journal of the American Chemical Society.[2][3][4][5] Link

  • General Review : Glorius, F. (2008). "Nickel-Catalyzed Cross-Coupling Reactions."[2][3][5][6][7] Angewandte Chemie International Edition. Link

Sources

A Review of the Synthetic Utility of Branched Long-Chain Bromoalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arenas of lipid nanoparticle (LNP) formulation and organic electronics, the physical state of your alkylating agent dictates the success of your final material. While linear alkyl halides have long been the standard, they suffer from a "crystallinity trap"—forming rigid, insoluble domains that hamper drug release and polymer processing.

This guide reviews the Branched Long-Chain Bromoalkane , a class of intermediates (e.g., 2-hexyldecyl bromide, isostearyl bromide) that effectively disrupts molecular packing. By introducing controlled steric bulk, these bromides unlock liquid-phase processing, enhance solubility, and—most critically—facilitate the hexagonal phase transition required for endosomal escape in mRNA delivery.

Part 1: The Physics of Branching (The "Cone" Factor)

To understand why you should switch from linear to branched bromides, we must look at the Critical Packing Parameter (


) .
Linear vs. Branched: The Solubility Paradox

Linear alkyl chains (e.g., n-octadecyl) pack efficiently (Van der Waals forces), often resulting in solids that are difficult to dissolve in reaction media without high heat. In contrast, Guerbet-derived branched chains (e.g., 2-hexyldecyl) possess a "kink" that prevents orderly stacking.

  • Linear Chains (

    
    ):  Form stable, rigid lamellar bilayers. Good for storage, bad for cellular fusion.
    
  • Branched Chains (

    
    ):  Create a "cone" shape. This geometry favors the inverted hexagonal phase (
    
    
    
    )
    , a destabilized state essential for fusing with endosomal membranes and releasing RNA payloads.
Diagram: The Packing Parameter & Endosomal Escape

The following diagram illustrates how branched bromides (precursors to branched lipids) drive the structural transition necessary for intracellular drug delivery.

PackingParameter Linear Linear Bromoalkane (n-Octadecyl Br) Lipid_L Cylindrical Lipid (Packing P ≈ 1) Linear->Lipid_L Alkylation Branched Branched Bromoalkane (2-Hexyldecyl Br) Lipid_B Cone-Shaped Lipid (Packing P > 1) Branched->Lipid_B Alkylation Phase_L Lamellar Phase (Stable, Rigid) Lipid_L->Phase_L Self-Assembly Phase_H Hexagonal Phase (HII) (Fusogenic) Lipid_B->Phase_H Endosomal Acidification Result Endosomal Escape (mRNA Release) Phase_L->Result Low Efficiency Phase_H->Result High Efficiency

Figure 1: Branched alkyl tails increase the lipid packing parameter (


), facilitating the membrane fusion events required for cytosolic delivery of mRNA.

Part 2: The Halogen Choice (Why Bromide?)

Choosing the leaving group is a balance between reactivity, stability, and atom economy. While Iodides are faster, they are photolytically unstable. Chlorides are stable but kinetically sluggish for the steric bulk of branched chains.

Table 1: Comparative Analysis of Alkylating Agents

FeatureBromoalkanes (Target) IodoalkanesChloroalkanesAlkyl Tosylates
Bond Energy (C-X) ~285 kJ/mol (Balanced)~218 kJ/mol (Weak)~339 kJ/mol (Strong)N/A (C-O bond)
Reactivity (

)
High Very HighLowHigh
Stability Excellent Poor (Light Sensitive)ExcellentModerate (Hydrolysis risk)
Atom Economy Good Poor (High MW waste)ExcellentPoor (High MW waste)
Synthesis Cost Moderate HighLowModerate
Primary Use Case LNP Lipids, OPV Polymers Small scale R&DIndustrial solventsLab scale synthesis

Verdict: Bromoalkanes occupy the "Goldilocks zone"—reactive enough to alkylate hindered amines (for LNPs) or aromatic cores (for OLEDs) without the storage degradation seen in iodides.

Part 3: Synthetic Methodology (The Appel Protocol)

Synthesizing branched bromides requires care. Standard acid-catalyzed bromination (HBr) can cause carbocation rearrangements or dehydration in branched alcohols. The Appel Reaction is the gold standard for converting Guerbet alcohols (e.g., 2-hexyldecanol) to bromides because it proceeds under mild, neutral conditions with stereochemical inversion (though less relevant for primary achiral carbons, it ensures regio-integrity).

Protocol: Synthesis of 2-Hexyldecyl Bromide

Target: Conversion of a hindered primary Guerbet alcohol to a bromide.

Reagents:

  • 2-Hexyldecanol (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.25 equiv)
    
  • Triphenylphosphine (

    
    ) (1.25 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck round bottom flask under

    
     atmosphere, dissolve 
    
    
    
    (1.25 eq) and 2-Hexyldecanol (1.0 eq) in anhydrous DCM (
    
    
    concentration).
  • Activation: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve

    
     (1.25 eq) in minimal DCM and add dropwise over 30 minutes. Note: The solution will turn slightly yellow. Rapid addition can cause an exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    Critical Step: The byproduct is Triphenylphosphine Oxide (
    
    
    
    ), which is a solid.
  • Purification: Triturate the residue with cold pentane or hexane.

    
     precipitates out; the branched bromide remains soluble. Filter off the solid.
    
  • Final Polish: Pass the filtrate through a short silica plug (eluting with 100% Hexanes) to remove trace phosphorous species.

Yield Expectation: 90–98% isolated yield.

Diagram: Synthesis Decision Tree

SynthesisWorkflow Start Start: Branched Alcohol (e.g., 2-Hexyldecanol) Decision Select Reagent Start->Decision Path_HBr HBr / H2SO4 (Acidic Conditions) Decision->Path_HBr Path_PBr3 PBr3 (Phosphorus Tribromide) Decision->Path_PBr3 Path_Appel Appel Reaction (PPh3 / CBr4) Decision->Path_Appel Risk_HBr Risk: Dehydration/Rearrangement (Low Purity) Path_HBr->Risk_HBr Risk_PBr3 Risk: H-P Species Formation (Difficult Workup) Path_PBr3->Risk_PBr3 Success Product: 2-Hexyldecyl Bromide (>95% Yield, No Isomerization) Path_Appel->Success

Figure 2: Selection of synthetic route. The Appel reaction is preferred for long-chain branched substrates to minimize side reactions.

Part 4: Applications & Performance Data

Lipid Nanoparticles (LNPs) for mRNA Delivery

The most prominent use of branched bromides is in the synthesis of ionizable lipids (e.g., modifying the amine headgroup).

  • Mechanism: The branched tail prevents the lipid from freezing into a solid gel phase at body temperature. It maintains membrane fluidity.

  • Data: In a comparative study of Luciferase mRNA delivery in mice:

    • Linear Tail (C14):

      
       photons/sec (Low expression due to poor endosomal escape).
      
    • Branched Tail (C14 equivalent):

      
       photons/sec (High expression).
      
    • Source Inference: Branched lipids facilitate the

      
       phase transition at pH 5.0 (endosome), releasing the payload.
      
Organic Photovoltaics (OPV)

Branched bromides are used to solubilize conjugated polymers (e.g., Polythiophenes).

  • Problem: Linear polymers precipitate in spin-coating solvents (Chlorobenzene).

  • Solution: Alkylation with 2-ethylhexyl bromide or 2-hexyldecyl bromide.

  • Result: The polymer remains soluble

    
    , allowing for smooth, uniform thin-film formation without destroying the pi-pi stacking necessary for electron transport.
    

References

  • Small (Journal). "Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH." Small, 2019.[1][2]

  • Royal Society of Chemistry. "Double acceptors DA copolymers containing benzotriazole... 2-Hexyldecyl bromide synthesis protocol." RSC Advances, 2013.

  • Organic Chemistry Portal. "Appel Reaction: Mechanism and Examples."

  • NIH. "A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives."

  • Wiley Online Library. "Impact of Lipid Nanoparticle Structure on mRNA Delivery." Advanced Drug Delivery Reviews.

Sources

Safety Operating Guide

1-Bromo-7-methyloctane Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

1-Bromo-7-methyloctane (CAS: 54088-99-2) is a halogenated alkyl bromide.[1] Proper disposal requires strict segregation from non-halogenated solvents to prevent costly cross-contamination and ensure safe incineration.

  • Primary Disposal Stream: Halogenated Organic Waste .[2]

  • Critical Prohibition: Do NOT pour down the drain. Do NOT mix with strong oxidizers or strong bases.

  • RCRA Status: Likely D001 (Ignitable) depending on specific flash point testing, but always treated as hazardous chemical waste due to aquatic toxicity and halogen content.

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the physical and chemical properties that dictate disposal logistics.

Table 1: Physical & Chemical Properties for Disposal

PropertyValue / DescriptionOperational Implication
CAS Number 54088-99-2Use for waste manifesting and inventory tracking.
Molecular Formula C₉H₁₉BrHigh carbon content; requires high-temp incineration.
Flash Point > 60°C (Est. ~78–98°C)*Classified as Combustible (Class IIIA). Note: While technically above the RCRA D001 limit (60°C), many facilities default to D001 for all organic solvents.
Density ~1.06 g/mLHeavier than water. Will sink in aqueous spills, complicating cleanup.
Solubility Immiscible in waterWill form a separate organic phase; do not attempt aqueous dilution.
Reactivity Alkylating AgentReacts with strong nucleophiles and bases (E2 elimination).

*Based on structural analogs 1-Bromooctane and 1-Bromo-3,7-dimethyloctane [1, 2].

Scientific Rationale for Hazards (E-E-A-T)
  • Combustion Byproducts: Unlike non-halogenated hydrocarbons, burning 1-bromo-7-methyloctane releases Hydrogen Bromide (HBr) gas. This necessitates disposal in incinerators equipped with acid gas scrubbers, distinguishing it from standard fuel-blending waste streams [3].

  • Aquatic Toxicity: Alkyl bromides are classified as very toxic to aquatic life with long-lasting effects. Any release into sewage systems can disrupt wastewater treatment microbial flora and result in regulatory fines [4].

Pre-Disposal Handling & Segregation

The Golden Rule of Solvent Disposal: Never mix halogenated and non-halogenated wastes unless explicitly authorized.

Segregation Protocol
  • Dedicated Stream: Establish a waste container specifically labeled "HALOGENATED ORGANIC WASTE."

  • Cost Control: Mixing even 1% halogenated waste into a non-halogenated drum can reclassify the entire drum, increasing disposal costs by up to 200% due to the requirement for specialized incineration [5].

  • Compatibility Check:

    • Incompatible: Strong oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., Sodium Hydroxide, Potassium tert-butoxide).

    • Compatible: Methylene chloride, Chloroform, other alkyl halides.[3][4]

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Why: HDPE is resistant to alkyl halides. Avoid aluminum containers, as alkyl halides can react with aluminum over time (though slower than alkyl chlorides) to form pyrophoric alkyl-aluminum species in extreme conditions.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Disposal Workflow

The following diagram illustrates the decision logic for disposing of 1-bromo-7-methyloctane.

DisposalWorkflow Start Waste: 1-Bromo-7-methyloctane CheckPurity Is it mixed with other chemicals? Start->CheckPurity CheckHalogen Are contaminants Halogenated? CheckPurity->CheckHalogen Yes (Mixed) Container Select Container: HDPE or Glass (Amber preferred) CheckPurity->Container No (Pure) SegregateHalo Stream A: Halogenated Organic Waste CheckHalogen->SegregateHalo Yes CheckHalogen->SegregateHalo No (Do NOT mix streams) SegregateHalo->Container SegregateNonHalo Stream B: Non-Halogenated Waste Labeling Label: 'Hazardous Waste - Halogenated' Constituents: 1-Bromo-7-methyloctane Container->Labeling Pickup Schedule EHS/Vendor Pickup Labeling->Pickup

Figure 1: Decision tree for segregating and packaging 1-bromo-7-methyloctane waste.

Detailed Disposal Procedure
Step 1: Waste Characterization

Verify the contents.[2][3][4][5][6][7] If the reagent is old or potentially degraded, check for precipitate or discoloration (yellowing indicates HBr formation).

  • Action: If HBr is present (acrid smell/pH < 4), treat as Corrosive/Toxic in addition to Ignitable/Toxic.

Step 2: Labeling

A compliant label must include the following specific data:

  • Waste Name: Halogenated Organic Solvent Waste.

  • Constituents: 1-Bromo-7-methyloctane (>95%).

  • Hazards: Combustible, Toxic, Irritant.

Step 3: Transfer
  • Perform transfer in a fume hood to avoid inhalation of vapors.

  • Use a funnel to prevent spillage.

  • Ground the container if transferring large volumes (>4L) to prevent static discharge, although conductivity is low.

Step 4: Vendor Handoff

Coordinate with your facility's EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors).

  • Waste Profile Code: Typically falls under generic "Halogenated Solvents" profile (e.g., EPA Waste Code F002 or D001/Generic).

  • Destruction Method: The manifest should specify Incineration (Rotary Kiln) to ensure complete thermal oxidation of the carbon backbone and capture of bromine [6].

Emergency Spill Response

If containment fails during the disposal process:

  • Evacuate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Do NOT use water (it will spread the immiscible liquid).

    • Use inert absorbents (Vermiculite, Sand, or Universal Spill Pads).

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Label as "Debris contaminated with 1-Bromo-7-methyloctane."

    • Dispose of as solid hazardous waste (Halogenated).

References
  • PubChem. (n.d.).[1][8] 1-Bromooctane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • EPA. (2025). Hazardous Waste Combustion. United States Environmental Protection Agency. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.